Prisma VLC Dycal
Description
Properties
CAS No. |
109488-80-4 |
|---|---|
Molecular Formula |
C18H16O2 |
Synonyms |
Prisma VLC Dycal |
Origin of Product |
United States |
Foundational & Exploratory
Prisma VLC Dycal: A Technical Deep-Dive into its Chemical Composition and Setting Reaction
For Researchers, Scientists, and Drug Development Professionals
Prisma VLC Dycal is a single-component, visible light-cured dental material designed for use as a base or liner in direct and indirect pulp capping.[1][2] Its formulation is engineered to provide pulpal protection, promote the formation of secondary dentin, and offer excellent handling characteristics for clinical applications.[3] This technical guide provides an in-depth analysis of the chemical composition and the photopolymerization setting reaction of this compound, intended for a scientific audience engaged in materials research and development.
Chemical Composition
This compound is a composite material comprising a resin matrix, inorganic fillers, and a photoinitiator system. The primary components are suspended in a viscous paste, providing its characteristic handling properties.[4] While the precise formulation is proprietary, the material safety data sheet (MSDS) and scientific literature indicate the core constituents.[5]
Table 1: Chemical Composition of this compound
| Component | Chemical Class | CAS Number | Percentage by Weight | Function |
| Urethane dimethacrylate (UDMA) | Methacrylate Resin | 105883-40-7 | < 65% | Primary resin monomer, forms the polymer backbone upon curing, providing strength and low polymerization shrinkage. |
| Polymerizable dimethacrylate resins | Methacrylate Resin | 109-16-0 | < 10% | Co-monomers that modify the viscosity and cross-linking density of the polymer network, enhancing mechanical properties. |
| Barium Sulfate | Inorganic Filler | 7727-43-7 | < 25% | Provides radiopacity, allowing the material to be visible on dental radiographs for diagnostic purposes. |
| Calcium Hydroxide | Active Ingredient | 1305-62-0 | < 25% | Provides a high pH, which is believed to stimulate the formation of reparative dentin and exhibit antimicrobial properties.[6] |
| Photoinitiator System | Photoinitiator, Co-initiator | Not specified | Not specified | Absorbs light energy in the visible spectrum (typically blue light) to initiate the polymerization reaction. |
Setting Reaction: Visible Light-Initiated Photopolymerization
The setting of this compound is a rapid, on-demand process initiated by exposure to visible light, typically in the 400-500 nm wavelength range. This process is a free-radical polymerization of the methacrylate resin monomers. The key to this reaction is the photoinitiator system, which, in most visible light-cured dental composites, consists of camphorquinone (CQ) as the photosensitizer and a tertiary amine as a co-initiator or reducing agent.[5][7][8]
The setting reaction can be broken down into three main stages: initiation, propagation, and termination.
Initiation
-
Activation: When exposed to blue light, the camphorquinone (CQ) molecule absorbs a photon and is promoted from its ground state to an excited singlet state (¹CQ). It then undergoes intersystem crossing to a more stable, longer-lived triplet state (³CQ).[8]
-
Exciplex Formation and Radical Generation: The excited triplet state of camphorquinone (³CQ*) interacts with the tertiary amine co-initiator (e.g., an ethyl 4-(dimethylamino)benzoate derivative) to form an excited-state complex, or "exciplex".[8]
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine to the excited camphorquinone. This is followed by a proton transfer, which results in the formation of an amine-derived free radical and an inactive camphorquinone-derived species.[9] This amine radical is the primary initiator of the polymerization process.
Propagation
The highly reactive amine free radical attacks the carbon-carbon double bond of a methacrylate monomer (like UDMA), opening the bond and forming a new, larger radical. This new radical then reacts with another monomer, and this process continues, rapidly building a long polymer chain.
Termination
The polymerization process ceases when two growing polymer chains react with each other (combination or disproportionation) or when they react with a radical scavenger. This results in a highly cross-linked, rigid, and stable polymer network.
Experimental Protocols
While specific, published experimental protocols for this compound are not available, the following are standard methodologies used in the analysis of resin-based dental composites that would be applicable.
Analysis of Chemical Composition
1. Monomer Analysis via High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and identify the monomer components of the uncured paste.
-
Methodology:
-
Dissolve a known weight of the uncured this compound paste in a suitable solvent such as acetonitrile or a methanol/water mixture.
-
Filter the solution to remove the inorganic filler particles.
-
Inject the filtrate into an HPLC system equipped with a C18 column.
-
Use a gradient elution profile with a mobile phase of acetonitrile and water.
-
Detect the eluting monomers using a UV-Vis detector at a wavelength appropriate for methacrylate monomers (e.g., 205 nm).
-
Identify and quantify the monomers by comparing their retention times and peak areas with those of known standards.[10]
-
2. Filler Content Analysis by Ashing
-
Objective: To determine the weight percentage of the inorganic fillers (Barium Sulfate and Calcium Hydroxide).
-
Methodology:
-
Accurately weigh a sample of the uncured material in a ceramic crucible.
-
Heat the crucible in a muffle furnace at a high temperature (e.g., 700-800°C) for several hours until all the organic resin matrix has been burned off.
-
Allow the crucible to cool in a desiccator and then weigh the remaining inorganic ash.
-
The weight of the ash as a percentage of the initial sample weight represents the total filler content.
-
Analysis of the Setting Reaction
1. Degree of Conversion using Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To quantify the extent of polymerization by measuring the conversion of methacrylate C=C double bonds.
-
Methodology:
-
Record the FTIR spectrum of the uncured this compound paste. This is typically done using an Attenuated Total Reflectance (ATR) accessory.[11]
-
Identify the absorption peak corresponding to the aliphatic C=C stretching vibration of the methacrylate groups (around 1638 cm⁻¹). An internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration from the bisphenol A core of some dimethacrylates (around 1608 cm⁻¹) or the carbonyl C=O peak (around 1720 cm⁻¹), is also identified.[12][13]
-
Cure the material by exposing it to a dental curing light for the manufacturer's recommended time.
-
Immediately after curing, and at subsequent time points, record the FTIR spectrum of the cured sample.
-
The degree of conversion (DC) is calculated by comparing the ratio of the aliphatic C=C peak height (or area) to the internal standard peak height (or area) before and after curing, using the following formula: DC (%) = [1 - ( (Peak Height aliphatic C=C / Peak Height internal standard) cured / (Peak Height aliphatic C=C / Peak Height internal standard) uncured )] x 100
-
2. Calcium and Hydroxyl Ion Release
-
Objective: To measure the release of therapeutically active ions from the cured material.
-
Methodology:
-
Prepare standardized disc-shaped samples of cured this compound.
-
Immerse each disc in a known volume of deionized water or a buffered solution in a sealed container.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the storage solution for analysis and replace it with fresh solution.
-
Measure the pH of the collected solution using a calibrated pH meter to determine hydroxyl ion release.[14]
-
Determine the concentration of calcium ions in the solution using atomic absorption spectroscopy or an ion-selective electrode.[6][14]
-
Visualizations
Caption: Initiation of photopolymerization in this compound.
Caption: Workflow for determining the degree of conversion using FTIR.
References
- 1. google.com [google.com]
- 2. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 3. Dental Polymeric Composites Activated With Camphorquinone or Diacyl Phosphine Oxide Photoinitiators | NIST [nist.gov]
- 4. safcodental.com [safcodental.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites [mdpi.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Laboratory evaluation of three visible light-cured resinous liners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Degree of conversion and microhardness of different composite resins polymerized with an advanced LED-curing unit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. operativedentistry [operative-dentistry.kglmeridian.com]
- 14. Ion release, biocompatibility, and bioactivity of resin-modified calcium hydroxide cavity liners - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility of Prisma VLC Dycal on Dental Pulp Stem Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prisma VLC Dycal, a visible light-cured calcium hydroxide-based dental material, is widely utilized for direct and indirect pulp capping. Its biocompatibility with dental pulp stem cells (DPSCs) is a critical determinant of its clinical success, influencing cellular viability, proliferation, and differentiation, ultimately contributing to the regenerative processes of the dental pulp-dentin complex. This technical guide provides a comprehensive analysis of the current scientific understanding of the interactions between this compound and DPSCs. It consolidates quantitative data on cytotoxicity and cell differentiation, details experimental protocols for key assays, and elucidates the known signaling pathways involved in the cellular response to this biomaterial.
Introduction
The successful application of pulp capping materials hinges on their ability to promote a favorable biological response from the underlying dental pulp tissue, which is rich in mesenchymal stem cells known as dental pulp stem cells (DPSCs). These cells possess the capacity for self-renewal and multilineage differentiation, playing a pivotal role in dentin bridge formation and pulp tissue repair. This compound, a one-component, rigid-setting material, is designed to protect the pulp and stimulate the formation of reparative dentin. This guide delves into the molecular and cellular mechanisms underpinning the biocompatibility of this compound with DPSCs, providing a valuable resource for researchers and professionals in the field of dental materials and regenerative dentistry.
Composition of this compound
This compound is a composite material primarily composed of:
-
Urethane dimethacrylate (UDMA) resin: A monomer that forms the polymer matrix upon light curing.
-
Barium sulfate: Provides radiopacity for radiographic detection.
-
Calcium hydroxide: The key bioactive component responsible for inducing a high pH environment, which is believed to contribute to its antibacterial properties and stimulation of reparative dentin formation.
-
Polymerizable dimethacrylate resins: Other monomers that contribute to the final properties of the set material.
The leachable components from the set material, particularly unreacted monomers and ions from calcium hydroxide, are what primarily interact with the underlying DPSCs and influence their biological responses.
Quantitative Data on Biocompatibility
The biocompatibility of this compound and its components has been evaluated in numerous in vitro studies. The following tables summarize the quantitative findings on cell viability and the expression of key odontogenic differentiation markers.
Table 1: Cytotoxicity and Cell Viability of Dycal on Dental Pulp Stem Cells
| Assay | Material | Cell Type | Time Point | Concentration/Extract | Cell Viability (%) | Cytotoxicity | Reference |
| MTS | Dycal | hDPSCs | Day 1 | 100% Extract | Significantly decreased | High | [1] |
| MTS | Dycal | hDPSCs | Day 3 | 100% Extract | Significantly decreased | High | [1] |
| MTS | Dycal | hDPSCs | Day 5 | 100% Extract | Significantly decreased | High | [1] |
| MTS | Dycal | hDPSCs | Day 7 | 100% Extract | Significantly decreased | High | [1] |
| MTS | Dycal | hDPSCs | Day 14 | Not specified | No significant difference compared to other materials | Not specified | [2][3] |
| MTT | UDMA | Human Dental Pulp Cells | 24h | 0.1 - 0.35 mM | 51-71% | Dose-dependent | [4] |
Table 2: Effect of Dycal on Odontogenic Differentiation Markers in Dental Pulp Stem Cells
| Marker | Material | Cell Type | Time Point | Fold Change/Observation | Reference |
| Alkaline Phosphatase (ALP) | Dycal | hDPSCs | Day 1, 7, 14 | Significantly higher expression compared to control | [2][3] |
| Osteocalcin (OCN) | Dycal | hDPSCs | Not specified | Upregulated expression | [2][3] |
| Collagen Type I Alpha 1 (Col1A) | Dycal | hDPSCs | Day 1, 7, 14 | Reduced expression | [2] |
| Secreted Protein Acidic and Rich in Cysteine (SPARC) | Dycal | hDPSCs | Day 1, 7, 14 | Reduced expression | [2] |
| Vascular Endothelial Growth Factor (VEGF) | Dycal | hDPSCs | Day 1, 7, 14 | Reduced expression | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the biocompatibility of dental materials like this compound on DPSCs.
Material Extract Preparation (ISO 10993-12)
The preparation of extracts from the dental material is a crucial first step to simulate the leaching of components in a clinical scenario.
Diagram of the material extract preparation workflow.
-
Specimen Preparation: Fabricate standardized discs of this compound (e.g., 5 mm diameter, 2 mm thickness).
-
Curing: Light-cure the specimens according to the manufacturer's instructions to ensure complete polymerization.
-
Immersion: Place the cured specimens in a sterile container with a cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL).
-
Incubation: Incubate the container at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 24, 48, or 72 hours).
-
Collection and Filtration: Aseptically collect the culture medium, which now contains the leachable components of the material. Centrifuge to remove any debris and then sterile-filter the supernatant through a 0.22 µm filter. This filtered liquid is the "material extract."
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Seed DPSCs into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with various concentrations of the this compound extract (e.g., 100%, 50%, 25%, 12.5% diluted in fresh culture medium). Include a negative control (fresh culture medium) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteo/odontogenic differentiation. Its activity can be quantified to assess the differentiation potential of DPSCs in response to this compound.
-
Cell Culture and Treatment: Seed DPSCs in a multi-well plate and culture them in an osteogenic differentiation medium. Treat the cells with this compound extracts for various time points (e.g., 7, 14, and 21 days).
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).
-
Enzymatic Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysates. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Absorbance Measurement: After a specific incubation time, stop the reaction and measure the absorbance of the p-nitrophenol at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, which can be determined using a protein assay like the Bradford or BCA assay.
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize and quantify the calcium deposits formed during the late stages of osteo/odontogenic differentiation.
-
Cell Culture and Treatment: Culture and treat DPSCs with this compound extracts in an osteogenic medium for an extended period (e.g., 21-28 days) to allow for matrix mineralization.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes.
-
Staining: After washing with deionized water, stain the fixed cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing and Visualization: Wash the cells with deionized water to remove excess stain and visualize the red-orange mineralized nodules under a microscope.
-
Quantification (Optional): To quantify the mineralization, the stain can be extracted from the cells using a solution like 10% cetylpyridinium chloride, and the absorbance of the extracted solution can be measured at approximately 562 nm.
Signaling Pathways in DPSC Response
The interaction of leachable components from this compound with DPSCs can trigger a cascade of intracellular signaling events that dictate the cellular response, including proliferation, differentiation, and inflammation. While direct studies on the complete this compound formulation are limited, research on its primary components, calcium hydroxide and UDMA, provides insights into the potential signaling pathways involved.
Calcium Hydroxide-Mediated Signaling
Calcium hydroxide is known to create a high pH environment, which can influence DPSC behavior through several signaling pathways.
Signaling pathways activated by calcium hydroxide in DPSCs.
Studies have shown that calcium hydroxide can promote the osteogenic differentiation of human DPSCs through the activation of several key signaling pathways[5]. The release of Tumor Necrosis Factor-alpha (TNF-α) appears to be a crucial initiating event, which in turn activates the NF-κB, p38 MAPK, and Wnt/β-catenin pathways [5].
-
NF-κB Pathway: This pathway is a central regulator of inflammation and immune responses, but it also plays a role in cell survival and differentiation. Its activation by calcium hydroxide contributes to the overall cellular response leading to differentiation.
-
p38 MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of the p38 MAPK branch is specifically implicated in the calcium hydroxide-induced differentiation of DPSCs.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway is critical for embryonic development and tissue homeostasis. In the context of DPSCs, the Wnt/β-catenin pathway has a dual role. Short-term activation by calcium hydroxide can promote proliferation and migration, while prolonged activation may negatively regulate osteogenic differentiation and mineralization[6].
Urethane Dimethacrylate (UDMA)-Mediated Signaling
Unreacted UDMA monomers that may leach from this compound can have cytotoxic effects and induce inflammatory responses in dental pulp cells[4][7].
Cellular effects and signaling induced by UDMA in dental pulp cells.
UDMA has been shown to induce cytotoxicity in a dose-dependent manner, leading to cell cycle arrest and apoptosis in dental pulp cells[4]. The proposed mechanisms involve:
-
Oxidative Stress: UDMA can induce the production of reactive oxygen species (ROS), leading to cellular damage and toxicity[7].
-
Inflammatory Response: UDMA can stimulate the expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) , contributing to an inflammatory response in the pulp tissue[4].
-
Modulation of Cellular Enzymes: UDMA can also affect the expression of other enzymes like Heme Oxygenase-1 (HO-1) and Carboxylesterase 2 (CES2) , which are involved in cellular stress responses and detoxification[4].
Conclusion
This compound exhibits a complex biocompatibility profile with dental pulp stem cells, influenced by its composite nature. The bioactive component, calcium hydroxide, appears to promote odontogenic differentiation through the activation of the NF-κB, p38 MAPK, and Wnt/β-catenin signaling pathways. Conversely, leachable resin monomers, such as UDMA, can induce cytotoxicity and inflammation, primarily through oxidative stress and the upregulation of pro-inflammatory mediators.
The net biological outcome of using this compound as a pulp capping agent is a balance between these stimulatory and potentially detrimental effects. The concentration of leachable components at the material-pulp interface, the curing efficiency of the material, and the individual patient's pulpal health are all critical factors that can influence the clinical success.
Future research should focus on elucidating the precise signaling networks activated by the complete this compound formulation, rather than its individual components. Furthermore, more standardized and quantitative in vitro studies are needed to allow for a more direct comparison of biocompatibility across different studies and to better predict the in vivo performance of this widely used dental material. This in-depth understanding will be instrumental in the development of next-generation bioactive materials with enhanced regenerative potential for vital pulp therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocompatibility and Cytotoxicity of Pulp-Capping Materials on DPSCs, With Marker mRNA Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urethane dimethacrylate induces cytotoxicity and regulates cyclooxygenase-2, hemeoxygenase and carboxylesterase expression in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNF-α was involved in calcium hydroxide-promoted osteogenic differentiation of human DPSCs through NF-κB/p38MAPK/Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dental composite resin monomers on dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity Assessment of Prisma VLC Dycal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro cytotoxicity of Prisma VLC Dycal, a visible light-cured calcium hydroxide-based dental material. The document synthesizes findings from multiple studies to detail the experimental protocols used for assessment, presents quantitative data on cytotoxicity, and elucidates the potential signaling pathways involved in cellular response.
Executive Summary
This compound, a widely used pulp capping and liner material, exhibits a variable in-vitro cytotoxic profile that is dependent on the cell type, exposure duration, and the specific assay utilized. Composed of urethane dimethacrylate (UDMA) resins and calcium hydroxide, its cytotoxic effects are attributed to the complex interplay of these components with cellular mechanisms. This guide will delve into the methodologies for evaluating this cytotoxicity and the current understanding of the molecular pathways it perturbs.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize the quantitative data from various in-vitro studies assessing the cytotoxicity of this compound and its primary components.
Table 1: Cell Viability of Human Dermal Fibroblasts Exposed to Dycal Elutes (MTT Assay)
| Exposure Time | Full-Strength Elute (% Cell Viability) | 1:2 Dilution (% Cell Viability) | 1:5 Dilution (% Cell Viability) |
| 2 Days | 82.3% ± 1.6% | 97.3% ± 1.3% | 96.6% ± 2.6% |
| 5 Days | 76.8% ± 1.8% | 86.0% ± 1.5% | 89.8% ± 3.4% |
| 8 Days | 37% | Not Reported | Not Reported |
Data extracted from a comparative study on direct pulp-capping agents.[1]
Table 2: Comparative Cytotoxicity of Freshly Mixed and Set Pulp Capping Materials on L929 Fibroblasts (MTS Assay, 24-hour exposure)
| Material | Freshly Mixed (% Cell Viability) | Set Material (% Cell Viability) |
| Dycal | 40.2% ± 14.0% | 48.7% ± 14.8% |
| Life | 43.7% ± 16.0% | 37.2% ± 10.6% |
| ProRoot MTA | 72.9% ± 12.7% | 46.7% ± 15.2% |
| Super-Bond C&B | 66.0% ± 13.6% | 100% ± 21.9% |
This study highlights the difference in cytotoxicity between freshly mixed and set materials.[2]
Table 3: Comparative Biocompatibility of Pulp Capping Materials on Murine Odontoblasts (Alamar Blue Assay)
| Material | 24 Hours (% Cell Viability) | 48 Hours (% Cell Viability) | 72 Hours (% Cell Viability) |
| Dycal | ~10% | ~10% | ~10% |
| Biodentine® | ~106% | Not Reported | Not Reported |
| ProRoot MTA® | ~95% | Not Reported | ~70% |
| MTA-Angelus® | ~93.6% | Not Reported | ~70% |
| Calcicur® | Not Reported | ~50-60% | Not Reported |
| Calcimol LC® | Not Reported | Not Reported | Cytotoxic |
| TheraCal LC® | Not Reported | Not Reported | Cytotoxic |
This study demonstrates the high cytotoxic effect of Dycal on odontoblast-like cells compared to other materials.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the cytotoxicity assessment of this compound are provided below.
Cell Culture and Material Elute Preparation
-
Cell Lines: Commonly used cell lines for dental material cytotoxicity testing include human dermal fibroblasts, L929 fibroblasts, and murine odontoblast-like cells (MDPC-23).
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's MEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Material Elute Preparation: Test material samples are immersed in the culture medium and incubated for specific periods (e.g., 2, 5, or 8 days) at 37°C. The resulting medium, containing leachable components from the material, is then used to treat the cultured cells. In some studies, the material is placed in direct contact with an agar overlay above the cell layer.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of the material elutes for predetermined time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Express the cell viability as a percentage of the control group (cells not exposed to the material).
Alamar Blue Assay
The Alamar Blue assay incorporates a redox indicator that changes color and fluoresces in response to cellular metabolic reduction.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with material elutes.
-
Alamar Blue Addition: Add Alamar Blue reagent (resazurin) to the culture medium in each well, typically at a concentration of 10% of the culture volume.
-
Incubation: Incubate the plates for a specified period (e.g., 1-4 hours) at 37°C.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability based on the reduction of resazurin, expressed as a percentage relative to the untreated control.
Signaling Pathways in this compound Cytotoxicity
The cytotoxic effects of this compound can be attributed to its primary components: urethane dimethacrylate (UDMA) and calcium hydroxide.
Urethane Dimethacrylate (UDMA) Induced Apoptosis
UDMA, a major resin monomer in this compound, is known to induce cytotoxicity through the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of events leading to programmed cell death (apoptosis).
Caption: UDMA-induced apoptotic signaling pathway.
Calcium Hydroxide Induced Cytotoxicity
Calcium hydroxide can induce both apoptosis and necrosis depending on its concentration and the duration of exposure. At lower concentrations, it can trigger the intrinsic apoptotic pathway. High concentrations, due to the high pH, can lead to coagulative necrosis.
Caption: Cytotoxic mechanisms of calcium hydroxide.
Conclusion
The in-vitro cytotoxicity of this compound is a multifactorial process influenced by its composite nature. The urethane dimethacrylate resin component primarily induces apoptosis through oxidative stress-mediated pathways, while the calcium hydroxide component can lead to either apoptosis or necrosis depending on the local concentration. Understanding these mechanisms and utilizing standardized, detailed experimental protocols are crucial for the accurate assessment of its biocompatibility and for the development of future dental materials with enhanced safety profiles. Researchers and drug development professionals should consider the specific cell types and exposure conditions relevant to the clinical scenario when evaluating the cytotoxic potential of such materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic Effects of Urethane Dimethacrylate on Macrophages Through Caspase Activation, Mitochondrial Dysfunction, and Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urethane dimethacrylate induces cytotoxicity and regulates cyclooxygenase-2, hemeoxygenase and carboxylesterase expression in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Physico-chemical properties of light-cured calcium hydroxide liners
An In-depth Technical Guide on the Physico-chemical Properties of Light-Cured Calcium Hydroxide Liners
Introduction
Light-cured calcium hydroxide liners are composite materials widely used in dentistry for pulp capping and as a protective barrier under restorative materials. They are designed to combine the therapeutic benefits of calcium hydroxide, such as inducing the formation of reparative dentin and having an antimicrobial effect, with the advantages of light-curing technology, including command set and improved mechanical properties over traditional self-curing materials. This guide provides a detailed overview of the key physico-chemical properties of these materials, the experimental protocols for their evaluation, and the biological mechanisms they influence.
Physico-chemical Properties
The clinical success of light-cured calcium hydroxide liners is dependent on a balance of their physical, chemical, and mechanical properties. These properties determine the material's ability to withstand the stresses of mastication, protect the pulp from noxious stimuli, and create a favorable environment for healing.
Mechanical Properties
The mechanical properties of these liners are crucial for their ability to support a restoration and withstand the forces of condensation and mastication.
Table 1: Summary of Mechanical Properties of Light-Cured Calcium Hydroxide Liners
| Property | Typical Value Range | Influencing Factors |
| Compressive Strength | 80 - 150 MPa | Filler content, resin matrix composition, curing time |
| Flexural Strength | 30 - 60 MPa | Resin matrix composition, filler-resin interface |
| Diametral Tensile Strength | 20 - 40 MPa | Filler particle size and distribution |
Chemical and Physical Properties
These properties relate to the material's stability in the oral environment and its ability to perform its therapeutic functions.
Table 2: Summary of Chemical and Physical Properties of Light-Cured Calcium Hydroxide Liners
| Property | Typical Value Range | Influencing Factors |
| Solubility | 0.5 - 2.0 % by weight | Resin matrix composition, filler type |
| Water Absorption | 1.0 - 3.0 % by weight | Hydrophilicity of the resin matrix |
| pH | 9 - 12 | Calcium hydroxide content and its release kinetics |
| Calcium Ion Release | 5 - 20 ppm | Material composition, solubility, and surface area |
| Radiopacity | > 1 mm Al equivalent | Presence of radiopacifying fillers (e.g., barium sulfate) |
| Depth of Cure | 2 - 4 mm | Photoinitiator system, filler type, and shade of the material |
Experimental Protocols
The characterization of light-cured calcium hydroxide liners involves a series of standardized tests to ensure their quality and performance.
Compressive Strength Testing
Objective: To determine the ability of the material to resist fracture under a compressive load.
Methodology:
-
Cylindrical specimens of the material are prepared, typically with a diameter of 4 mm and a height of 6 mm, according to ISO 9917-1 standard for dental water-based cements.
-
The material is placed in a mold and light-cured according to the manufacturer's instructions.
-
The cured specimens are stored in distilled water at 37°C for 24 hours.
-
The specimens are then placed in a universal testing machine and subjected to a compressive load at a crosshead speed of 1 mm/min until fracture.
-
The compressive strength is calculated using the formula: σ = F / (π * r^2), where F is the maximum load at fracture and r is the radius of the specimen.
A Comparative Analysis of the Antibacterial Activity of Prisma VLC Dycal and Chemical Cure Dycal
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Calcium hydroxide-based materials have long been a cornerstone in vital pulp therapy, primarily due to their proven ability to stimulate the formation of reparative dentin and their inherent antibacterial properties. The traditional chemical cure formulation of Dycal has been a trusted material for decades. With advancements in dental materials, a visible light-cured (VLC) version, Prisma VLC Dycal, was introduced, offering improved handling characteristics and command-set capabilities. This technical guide provides a comprehensive comparison of the antibacterial activity of this compound and its chemically cured counterpart, presenting quantitative data, detailed experimental protocols, and a discussion of the underlying mechanisms.
The prevailing consensus in the scientific literature suggests that the antibacterial efficacy of calcium hydroxide is contingent upon the release of hydroxyl ions, which create a highly alkaline environment detrimental to bacterial survival.[1][2] However, the incorporation of a resin matrix in light-cured formulations has raised questions about its potential to impede this ion release and, consequently, diminish the material's antibacterial capacity.
Quantitative Data Presentation
A pivotal in-vitro study conducted by Lado and Stanley in 1987 directly compared the antibacterial activity of a visible light-cured calcium hydroxide product (the precursor to this compound) with the traditional chemical cure Dycal.[3] The study utilized an agar diffusion assay to measure the zones of bacterial inhibition against microorganisms collected from deep carious lesions. The results, as summarized in the table below, indicate that both materials exhibited comparable antibacterial activity under the conditions of this specific study.
| Material | Mean Zone of Inhibition (mm) | Standard Deviation (mm) | Range of Inhibition Zones (mm) |
| This compound | 9.65 | 1.52 | 7.90 - 11.80 |
| Chemical Cure Dycal | 10.88 | 1.65 | 8.90 - 12.90 |
Data sourced from Lado and Stanley, 1987.[3]
It is important to note that while this study suggests comparable efficacy, a significant body of subsequent literature posits that the resin matrix in VLC calcium hydroxide liners can act as a barrier, limiting the diffusion of hydroxyl ions and thereby reducing their antibacterial potential compared to chemical cure formulations.[1][4][5] Some studies have even reported that this compound exhibits little to no antibacterial activity.[1][4]
Compositional Analysis
The differing compositions of this compound and chemical cure Dycal are central to understanding the variations in their antibacterial performance.
This compound
The formulation of this compound is based on a resin matrix that encapsulates the active calcium hydroxide component. This single-component, light-cured material offers enhanced physical properties and reduced solubility compared to its chemical cure predecessor.[6]
Key Components of this compound: [7]
-
Urethane Dimethacrylate Resin: Forms the polymerizable matrix.
-
Polymerizable Dimethacrylate Resins: Additional monomers to modulate the properties of the resin matrix.
-
Barium Sulfate: Provides radiopacity for diagnostic purposes.
-
Calcium Hydroxide: The active ingredient responsible for the therapeutic effects.
Chemical Cure Dycal
The traditional Dycal is a two-paste system (base and catalyst) that undergoes a chemical setting reaction upon mixing. This formulation does not contain a resin matrix, which allows for a more direct interaction of the calcium hydroxide with the surrounding environment.
Key Components of Chemical Cure Dycal: [8][9]
-
Base Paste:
-
1,3-Butylene Glycol Disalicylate
-
Calcium Phosphate
-
Calcium Tungstate (for radiopacity)
-
Zinc Oxide
-
-
Catalyst Paste:
-
Calcium Hydroxide
-
N-ethyl-o(or p)-toluene sulfonamide
-
Zinc Oxide
-
Titanium Dioxide
-
Zinc Stearate
-
The setting reaction of the chemical cure Dycal is an acid-base reaction between the salicylate ester and calcium hydroxide.
Experimental Protocols
The antibacterial activity of dental materials is primarily evaluated using two established in-vitro methodologies: the Agar Diffusion Test and the Direct Contact Test.
Agar Diffusion Test
This method assesses the ability of an antimicrobial agent to diffuse through an agar medium and inhibit the growth of a seeded microorganism.
Detailed Protocol:
-
Bacterial Culture Preparation: A standardized suspension of a relevant bacterial strain (e.g., Streptococcus mutans, microorganisms from carious lesions) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Material Placement:
-
Wells of a standardized diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Freshly mixed or cured samples of the test materials (this compound and chemical cure Dycal) are placed into the wells.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours) in an inverted position.
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, where bacterial growth has been inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Direct Contact Test (DCT)
The DCT is designed to evaluate the antibacterial effect of a material upon direct contact with microorganisms, which may more closely mimic the clinical scenario.
Detailed Protocol:
-
Material Preparation: Samples of the test materials are prepared and placed at the bottom of the wells of a 96-well microtiter plate. For this compound, the material is light-cured in the well. For chemical cure Dycal, the mixed material is allowed to set in the well.
-
Bacterial Inoculation: A standardized bacterial suspension is added directly onto the surface of the material samples in the wells.
-
Incubation: The plate is incubated for a specific contact time (e.g., 1 hour) to allow for the interaction between the bacteria and the material.
-
Growth Medium Addition: After the contact period, a liquid growth medium (e.g., Brain Heart Infusion broth) is added to each well.
-
Bacterial Growth Monitoring: The microtiter plate is placed in a spectrophotometer, and the optical density (OD) of each well is measured at regular intervals (e.g., every 30 minutes) over a period of several hours. An inhibition of bacterial growth is indicated by a lack of increase in the OD.
Signaling Pathways and Logical Relationships
The antibacterial mechanism of calcium hydroxide is primarily attributed to its high pH, which is a result of the release of hydroxyl ions (OH-). This alkaline environment disrupts bacterial cell membranes, denatures proteins, and inhibits essential enzymatic activity, ultimately leading to bacterial cell death. The logical relationship between the composition of the two Dycal formulations and their antibacterial activity can be visualized as follows:
The experimental workflow for comparing the antibacterial activity of the two materials can be illustrated as follows:
Conclusion
References
- 1. Calcium hydroxide liners: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of different pulp capping materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aapd.org [aapd.org]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 7. safcodental.com [safcodental.com]
- 8. henryschein.ca [henryschein.ca]
- 9. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
An In-Depth Technical Guide to the In Vitro Bioactivity of Prisma VLC Dycal: Calcium Ion Release in Simulated Body Fluid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and scientific principles underlying the assessment of calcium ion release from Prisma VLC Dycal, a visible light-cured calcium hydroxide-based dental liner, when immersed in Simulated Body Fluid (SBF). While direct quantitative data for this specific material in SBF is not extensively available in the reviewed scientific literature, this document outlines the established experimental protocols and the expected biological interactions based on the material's composition.
Introduction to this compound and its Clinical Significance
This compound is a one-component, resin-based, visible light-cured material containing calcium hydroxide.[1] It is designed for use as a protective liner under various dental filling materials and for direct and indirect pulp capping. The therapeutic effect of calcium hydroxide-based materials is largely attributed to their high pH and the release of calcium ions.[2][3] These ions are crucial in stimulating cellular signaling pathways that promote the formation of reparative dentin, a key process in maintaining pulp vitality after injury or extensive decay.[2][4] The resin matrix in light-cured formulations like this compound is intended to improve physical properties and reduce solubility compared to traditional, chemically-cured calcium hydroxide cements.[5]
Quantitative Data on Calcium Ion Release
A thorough review of existing literature reveals a notable lack of specific studies quantifying the release of calcium ions from this compound in Simulated Body Fluid (SBF). Most available research focuses on comparing conventional (chemically-cured) Dycal with other material types, such as Mineral Trioxide Aggregate (MTA) or calcium silicate cements, often using distilled water as the immersion medium.[5][6][7]
Some studies suggest that the resin matrix in visible light-cured (VLC) liners may hinder ion release compared to their chemically-cured counterparts.[7] Therefore, the rate and cumulative release of calcium ions from this compound in SBF are expected to be influenced by the composition and curing of its resin matrix.
For illustrative purposes, the following table represents a typical structure for presenting such data, which would be populated with experimental results.
Table 1: Representative Data Structure for Cumulative Calcium Ion Release from this compound in SBF (μg/mL or ppm)
| Time Point | Sample 1 | Sample 2 | Sample 3 | Mean | Standard Deviation |
| 1 Hour | Data | Data | Data | Data | Data |
| 24 Hours | Data | Data | Data | Data | Data |
| 7 Days | Data | Data | Data | Data | Data |
| 14 Days | Data | Data | Data | Data | Data |
| 21 Days | Data | Data | Data | Data | Data |
| 28 Days | Data | Data | Data | Data | Data |
Experimental Protocols
The following sections detail the established methodologies for conducting a robust in vitro study on calcium ion release from a light-cured dental liner in SBF.
Preparation of Simulated Body Fluid (SBF)
The SBF solution is prepared to mimic the ion concentrations of human blood plasma, as per the widely accepted protocol established by Kokubo and colleagues.[8] This ensures that the in vitro conditions are as close as possible to the physiological environment.
Table 2: Reagents for Preparation of 1000 mL of Simulated Body Fluid (SBF)
| Order | Reagent | Amount (g) |
| 1 | NaCl | 8.035 |
| 2 | NaHCO₃ | 0.355 |
| 3 | KCl | 0.225 |
| 4 | K₂HPO₄·3H₂O | 0.231 |
| 5 | MgCl₂·6H₂O | 0.311 |
| 6 | 1M-HCl | 39 mL |
| 7 | CaCl₂ | 0.292 |
| 8 | Na₂SO₄ | 0.072 |
| 9 | Tris(hydroxymethyl)aminomethane | 6.118 |
The preparation involves the sequential dissolution of the reagents in deionized water in the order listed, with careful pH adjustment to 7.4 at 37°C using 1M-HCl.[8][9] Using stable concentrated stock solutions can enhance the reproducibility of SBF preparation.[9][10]
Sample Preparation of this compound
Standardized disc-shaped specimens are fabricated to ensure a consistent surface area-to-volume ratio for the elution study.
-
Molding: this compound paste is dispensed into cylindrical molds (e.g., Teflon or zirconia) of standardized dimensions (e.g., 6 mm diameter and 1 mm thickness).[11]
-
Curing: The molds are covered with a transparent matrix strip, and the material is light-cured according to the manufacturer's instructions (e.g., 20 seconds with a high-intensity LED lamp).[11]
-
Finishing: After curing, the specimens are carefully removed from the molds. Any excess material is removed, and the dimensions are verified.
-
Pre-washing: Specimens are typically rinsed with deionized water to remove any surface contaminants before immersion.
Ion Release Experiment
The core of the study involves the immersion of the prepared samples into SBF and subsequent analysis of the fluid.
-
Immersion: Each this compound disc is placed in a sealed, sterile container (e.g., polyethylene vial) containing a precise volume of SBF (e.g., 10 mL).[1][6] The containers are then placed in an incubator at 37°C.
-
Time Points: The SBF solution (eluate) is collected for analysis at predetermined time intervals (e.g., 1 hour, 24 hours, 7 days, 14 days, and 28 days).[6][12]
-
Solution Replenishment: At each time point, the entire volume of the SBF eluate is removed for analysis, and fresh, pre-warmed SBF is added to the container with the specimen.[6] This prevents saturation effects and allows for the measurement of ion release over time.
Analytical Quantification of Calcium Ions
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate method for quantifying the concentration of calcium ions in the collected SBF samples.[13]
-
Sample Dilution: The collected SBF eluates may be diluted with deionized water or a weak acid solution to bring the calcium concentration within the linear range of the ICP-OES instrument.
-
Calibration: The ICP-OES is calibrated using a series of standard solutions with known calcium concentrations.
-
Analysis: The diluted samples are introduced into the plasma, which excites the calcium atoms. The instrument measures the intensity of the light emitted at a characteristic wavelength for calcium (e.g., 396.847 nm), which is proportional to its concentration.[14]
Visualizations of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the step-by-step process for evaluating calcium ion release from this compound.
Biological Signaling Pathway of Calcium Hydroxide
When this compound is used for pulp capping, the released calcium hydroxide dissociates into calcium (Ca²⁺) and hydroxyl (OH⁻) ions, initiating a biological response that can lead to the formation of a reparative dentin bridge.
The high pH created by hydroxyl ions provides an antibacterial effect and causes a mild irritation, which, along with the released calcium ions, stimulates the differentiation of undifferentiated pulp cells into odontoblast-like cells.[2][3] These new cells then secrete a dentin matrix, which eventually mineralizes to form a protective dentin bridge.[4]
Conclusion
While specific quantitative data on the calcium ion release from this compound in Simulated Body Fluid remains a gap in the current scientific literature, the established protocols for such analysis are well-defined. The therapeutic potential of this material is fundamentally linked to the release of calcium and hydroxyl ions, which are known to activate cellular mechanisms leading to pulp healing and reparative dentin formation. Future research focusing on quantifying this release from resin-modified calcium hydroxide liners in physiologically relevant media like SBF is crucial for a complete understanding of their bioactivity and for the development of next-generation dental materials.
References
- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 2. denpedia.com [denpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. A paradigm shift from calcium hydroxide to bioceramics in direct pulp capping: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ion release, biocompatibility, and bioactivity of resin-modified calcium hydroxide cavity liners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of SBF with different HCO3- content and its influence on the composition of biomimetic apatites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revised method for preparation of simulated body fluid for assessment of the apatite-forming ability of bioactive materials: proposal of mixing two stock solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 14. C15RMP5 - RfB-Reference Method (ICP-OES) for Calcium [jctlmdb.org]
In-Depth Technical Guide: Long-Term Solubility and Degradation of Prisma VLC Dycal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prisma VLC Dycal is a one-component, visible light-cured dental material containing calcium hydroxide and barium sulfate dispersed in a urethane dimethacrylate (UDMA) resin. It is designed for use as a protective base or liner under dental restorative materials and for direct and indirect pulp capping. The long-term stability of such materials in the oral environment is critical to their clinical success. This technical guide provides a comprehensive overview of the available scientific data on the long-term solubility and degradation of this compound and similar light-cured calcium hydroxide liners. Understanding these properties is essential for predicting the material's clinical performance, its potential for ion release, and its interaction with surrounding tissues and restorative materials.
Composition and Material Properties
This compound's composition as a resin-based calcium hydroxide liner distinguishes it from traditional, chemically-cured calcium hydroxide pastes. The UDMA resin matrix provides improved physical properties and allows for a command set upon light curing. This resin matrix is a key factor in the material's solubility and degradation characteristics. Compared to conventional calcium hydroxide preparations, this compound is formulated to have very low water solubility and to be minimally affected by phosphoric acid.[1]
Quantitative Analysis of Solubility
Direct long-term solubility data for this compound is limited in the published literature. However, studies on similar light-cured, resin-based calcium hydroxide liners provide valuable insights. The following table summarizes quantitative data from a study by Pithon et al. (2009) on Biocal®, a light-cured calcium hydroxide cement, compared to chemically-cured Dycal® and Hidro C® after one week of immersion in distilled water. It is important to note that while Biocal® is a resin-modified light-cured material, these values should be considered as an approximation for this compound, and further long-term studies on this compound are warranted.
| Material | Type | Mean Solubility (g) ± SD | Mean Solubility (%) ± SD |
| Biocal® | Light-Cured Resin-Based | 0.002 ± 0.001 | 0.72 ± 0.01 |
| Dycal® | Chemically-Cured | 0.013 ± 0.004 | 4.21 ± 0.21 |
| Hidro C® | Chemically-Cured | 0.023 ± 0.004 | 7.65 ± 0.38 |
Data from Pithon et al. (2009) after 1-week immersion in distilled water.
Experimental Protocols for Solubility Testing
Specimen Preparation
-
Material Dispensing and Mixing: this compound is dispensed from its syringe. As a single-component material, no mixing is required.
-
Molding: The material is placed into a standardized mold, typically a stainless steel ring with an internal diameter of 20 mm and a height of 1.5 mm, placed on a glass slide.
-
Light Curing: The material is light-cured according to the manufacturer's instructions, ensuring complete polymerization. A typical curing cycle would be 20-40 seconds with a standard dental curing light.
-
Finishing: Any excess material is carefully removed from the edges of the specimen to ensure a smooth, uniform surface.
Solubility Test Procedure
-
Initial Weighing (m1): The prepared specimens are placed in a desiccator containing freshly dried silica gel at 37°C. The specimens are weighed daily on a calibrated analytical balance until a constant mass (m1) is achieved.
-
Immersion: The weighed specimens are immersed in a container with a specified volume of deionized water or a simulated body fluid (e.g., phosphate-buffered saline) at 37°C. The surface area to volume ratio should be controlled.
-
Long-Term Storage: The containers are stored in an incubator at 37°C for predetermined time intervals (e.g., 1 day, 7 days, 30 days, 90 days, 180 days, 1 year).
-
Final Weighing (m2): At the end of each time interval, the specimens are removed from the immersion medium, gently blotted dry, and weighed to determine the wet mass.
-
Desiccation and Final Dry Weighing (m3): The specimens are then returned to the desiccator and dried to a constant mass (m3) as in the initial step.
-
Calculation of Solubility: The solubility (Sl) is calculated as the percentage of mass loss using the following formula: Sl (%) = [(m1 - m3) / m1] x 100
The following diagram illustrates the general workflow for solubility testing.
Degradation Mechanisms
The degradation of this compound is primarily attributed to the chemical breakdown of its urethane dimethacrylate (UDMA) resin matrix. This process can occur through hydrolytic and potentially enzymatic pathways.
Hydrolytic Degradation
The UDMA monomer contains ester linkages that are susceptible to hydrolysis in an aqueous environment. The presence of water molecules can lead to the cleavage of these ester bonds, resulting in the formation of smaller, more soluble molecules. This process can lead to a gradual loss of mass and a reduction in the mechanical properties of the material over time. The degradation products of UDMA can include urethane methacrylate (UMA) and urethane.
The following diagram illustrates the proposed hydrolytic degradation pathway of the UDMA resin matrix.
Enzymatic Degradation
In the oral environment, enzymes present in saliva and from bacterial activity, such as cholesterol esterases, may also contribute to the degradation of the resin matrix. These enzymes can catalyze the hydrolysis of the ester bonds, potentially accelerating the degradation process.
Release of Calcium Ions
A key function of calcium hydroxide-containing materials is the release of calcium and hydroxyl ions, which contributes to their therapeutic effects, such as stimulating the formation of reparative dentin. The resin matrix of this compound modulates the release of these ions. While the low solubility of the resin matrix provides long-term stability, it also results in a slower and more controlled release of calcium ions compared to conventional, more soluble calcium hydroxide cements. Studies have shown that light-cured calcium hydroxide cements do release calcium ions, although the rate and cumulative amount may differ from their chemically-cured counterparts.
Conclusion
This compound, as a light-cured, resin-based calcium hydroxide liner, exhibits significantly lower water solubility compared to traditional chemically-cured materials. This property contributes to its long-term stability and durability as a protective base/liner. The primary degradation mechanism involves the hydrolytic breakdown of the urethane dimethacrylate resin matrix, leading to the slow release of degradation byproducts. While this controlled degradation ensures the material's structural integrity over time, it also allows for a sustained, albeit slower, release of therapeutic calcium ions. For a complete understanding of its long-term clinical performance, further studies with extended timeframes, specifically investigating the solubility and degradation of this compound under simulated oral conditions, are necessary. This will provide more precise data for researchers and clinicians in predicting its behavior and efficacy in various clinical applications.
References
An In-depth Technical Guide on the Histological Response of Pulp Tissue to Prisma VLC Dycal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histological response of dental pulp tissue to Prisma VLC Dycal, a visible light-cured calcium hydroxide-based pulp capping agent. While much of the foundational research has been conducted on its chemically-cured counterpart, Dycal, the biological principles governing the pulp's response to the active ingredient, calcium hydroxide, are fundamentally the same. This document synthesizes available quantitative data, details common experimental protocols, and elucidates the key signaling pathways involved in the pulp healing process following the application of this material.
Data Presentation: Quantitative Histological Evaluation
The following tables summarize the quantitative data from various in vivo studies evaluating the histological response of pulp tissue to Dycal. These studies typically involve direct pulp capping of mechanically exposed pulps in human or animal models, followed by histological analysis at different time points.
Table 1: Inflammatory Response to Dycal
| Study Time Point | No Inflammation | Mild Inflammation | Moderate Inflammation | Severe Inflammation | Reference |
| 4 weeks | 0% | - | - | - | [1] |
| 6 weeks | 40% | 33.3% | 26.7% | - | [2] |
| 45 days | 80% | 25% | - | 10% | [3] |
Table 2: Reparative Dentin Bridge Formation with Dycal
| Study Time Point | Mean Dentin Bridge Thickness (mm) | Percentage of Complete Bridge Formation | Reference |
| 45 days | 0.17 | 20% | [3] |
| 6 months | 0.136 ± 0.060 | Not Reported | [4] |
| 6 months | Increase of 0.144 | Not Reported | [4] |
Note: Data is primarily from studies on chemically-cured Dycal, as specific quantitative tables for this compound are limited in the reviewed literature.
Experimental Protocols
The following is a representative experimental protocol for evaluating the histological response of pulp tissue to a direct pulp capping agent like this compound, based on common methodologies cited in the literature.[1][3][5]
Signaling Pathways in Pulp Response to Calcium Hydroxide
The therapeutic effect of this compound is attributed to its primary component, calcium hydroxide. The high pH of calcium hydroxide creates a localized zone of necrosis in the superficial pulp tissue upon contact. This mild chemical injury is believed to be the catalyst for a cascade of signaling events that lead to pulp healing and the formation of a reparative dentin bridge. The key signaling pathways implicated in this process are the Transforming Growth Factor-beta (TGF-β) and the Wnt/β-catenin pathways.
The alkaline nature of calcium hydroxide helps to solubilize and release bioactive molecules, including TGF-β, which are sequestered within the dentin matrix.
The Wnt/β-catenin pathway is another critical signaling cascade involved in the differentiation of dental pulp stem cells and the subsequent formation of reparative dentin.
References
- 1. Inflammatory response and odontogenic differentiation of inflamed dental pulp treated with different pulp capping materials: An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of different direct pulp capping agents in carious tooth: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of human dental pulp response to calcium hydroxide and Biodentine as direct pulp-capping agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sci-rep.com [sci-rep.com]
Gene Expression Profiling of Odontoblasts Exposed to Prisma VLC Dycal: A Methodological and In Silico-Guided Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This technical guide addresses the topic of gene expression profiling in odontoblasts following exposure to Prisma™ VLC Dycal™, a visible light-cured calcium hydroxide base/liner. A comprehensive review of the current scientific literature reveals a notable absence of direct studies investigating the transcriptomic effects of this specific material on odontoblasts. Consequently, this document provides a detailed, evidence-based framework for researchers aiming to conduct such investigations. It outlines the expected biological responses based on the material's composition, details established experimental protocols for in vitro analysis, and identifies key signaling pathways likely to be modulated. This guide serves as a foundational resource for designing and executing studies to elucidate the molecular mechanisms underlying the interaction between Prisma™ VLC Dycal™ and odontoblasts.
Introduction and Current Research Landscape
Prisma™ VLC Dycal™ is a one-component, resin-based calcium hydroxide material designed for direct and indirect pulp capping.[1] Its clinical function is to act as a protective barrier for the dental pulp and to stimulate the formation of reparative dentin. The biological response to such materials is critical for their success and is largely mediated by odontoblasts, the primary cells of the dentin-pulp complex. Understanding the gene expression changes in these cells upon exposure to Prisma™ VLC Dycal™ is crucial for elucidating its mechanism of action, assessing its biocompatibility at a molecular level, and guiding the development of future dental materials.
Despite the clinical use of Prisma™ VLC Dycal™, a direct investigation into its influence on the gene expression profile of odontoblasts has not been reported in the available scientific literature. In vitro studies have primarily focused on its cytotoxicity, often in comparison to other pulp-capping agents.[2][3] These studies indicate that while resin-based calcium hydroxide materials like Prisma™ VLC Dycal™ are widely used, their components can elicit cytotoxic effects, which are generally higher than those of traditional calcium hydroxide or MTA-based products.[3]
This guide, therefore, synthesizes information from studies on similar materials and general odontoblast biology to propose a robust framework for investigating the gene expression profile of odontoblasts exposed to Prisma™ VLC Dycal™.
Anticipated Biological Responses and Key Gene Targets
The composition of Prisma™ VLC Dycal™—a combination of calcium hydroxide and a resin matrix—suggests that its interaction with odontoblasts will be multifaceted, involving responses to both ionic stimuli and potential leachable resin monomers. Based on existing literature concerning these components and odontoblast biology, the following key cellular processes and associated gene expression changes can be anticipated:
-
Odontogenic Differentiation and Mineralization: Calcium hydroxide is known to promote a high pH environment, which can induce the differentiation of dental pulp stem cells and stimulate odontoblasts to form a mineralized barrier. Key genes involved in this process include alkaline phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), dentin matrix protein 1 (DMP-1), and dentin sialophosphoprotein (DSPP).[4][5]
-
Inflammatory and Immune Response: Leachable resin monomers from the polymer matrix can act as cellular stressors, potentially triggering an inflammatory response. Odontoblasts are known to recognize pathogen-associated molecular patterns (PAMPs) and other stressors via Toll-like receptors (TLRs), leading to the activation of signaling pathways like NF-κB and MAPK.[6][7] This can result in the upregulation of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6), CXCL1, CXCL2, and CXCL8.[6]
-
Cellular Stress and Apoptosis: Depending on the concentration of leached components, odontoblasts may experience cellular stress. This can lead to the differential expression of genes involved in apoptosis, such as those from the B-cell lymphoma 2 (Bcl-2) family.[8]
Table 1: Potential Target Genes for Expression Analysis
| Biological Process | Gene Symbol | Gene Name | Anticipated Regulation |
| Mineralization & Differentiation | ALP | Alkaline Phosphatase | Up-regulated |
| RUNX2 | Runt-related transcription factor 2 | Up-regulated | |
| DMP-1 | Dentin matrix acidic phosphoprotein 1 | Up-regulated | |
| DSPP | Dentin sialophosphoprotein | Up-regulated | |
| Inflammation & Immune Response | TLR2 | Toll-like receptor 2 | Up/Down-regulated |
| TLR4 | Toll-like receptor 4 | Up/Down-regulated | |
| IL-6 | Interleukin 6 | Up-regulated | |
| CXCL8 (IL-8) | C-X-C motif chemokine ligand 8 | Up-regulated | |
| Cellular Stress & Apoptosis | BCL2 | B-cell lymphoma 2 | Down-regulated |
| BAX | BCL2 associated X, apoptosis regulator | Up-regulated | |
| CASP3 | Caspase 3 | Up-regulated |
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for in vitro analysis of dental material biocompatibility and gene expression.[4][9][10]
-
Cell Line: Murine odontoblast-like cell line (MDPC-23) or primary human dental pulp stem cells (hDPSCs). hDPSCs are preferred as they more closely represent the in vivo situation and can be induced to differentiate into odontoblast-like cells.[4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Odontogenic Differentiation (for hDPSCs): To induce an odontoblast-like phenotype, culture hDPSCs in an odontogenic induction medium containing standard culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone for at least 14 days.[9]
-
Specimen Preparation: Prepare discs of Prisma™ VLC Dycal™ of a standardized diameter and thickness (e.g., 4 mm diameter x 1 mm height). Cure the material according to the manufacturer's instructions using a visible light curing unit for the recommended duration (e.g., 20-40 seconds).[2]
-
Direct Contact vs. Eluate Exposure:
-
Direct Contact: Place cured material discs directly onto a confluent monolayer of odontoblast-like cells. This method mimics the clinical application but can induce significant mechanical and chemical stress.
-
Eluate Exposure (Recommended): To assess the effects of leachable components, incubate cured material discs in culture medium for 24-72 hours at 37°C. Collect the conditioned medium (eluate), filter-sterilize it, and then apply it to the cell cultures. This method allows for dose-response assessments by using different dilutions of the eluate.
-
-
RNA Isolation: After the desired exposure time (e.g., 24, 48, 72 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform qRT-PCR using a SYBR Green-based detection system. Use specific primer pairs for the target genes (see Table 1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the 2-ΔΔCT method.[4]
-
-
Microarray/RNA-Sequencing (for transcriptomic profiling): For a comprehensive, unbiased analysis of gene expression, total RNA can be subjected to microarray analysis or RNA-sequencing (RNA-seq).[4][9] This will provide a global view of all gene expression changes and help identify novel pathways affected by the material.
Visualization of Workflows and Signaling Pathways
The overall workflow for analyzing the gene expression of odontoblasts exposed to Prisma™ VLC Dycal™ is depicted below.
The cellular response to materials like Prisma™ VLC Dycal™ is likely coordinated by complex signaling networks. Based on studies of odontoblast differentiation and inflammatory responses, the MAPK and Wnt/β-catenin pathways are of particular interest.[7][9][11][12]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes including inflammation, differentiation, and apoptosis. Stressors like resin monomers can activate this cascade.[7][13]
Wnt/β-catenin Signaling Pathway: The canonical Wnt signaling pathway is crucial for odontoblast differentiation and dentin formation.[9][11] Its activation leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.
Conclusion
While direct evidence on the gene expression profiling of odontoblasts exposed to Prisma™ VLC Dycal™ is currently lacking, this guide provides a comprehensive framework for future research. By leveraging established methodologies and focusing on key biological processes such as mineralization, inflammation, and cellular stress, researchers can effectively elucidate the molecular mechanisms of this widely used dental material. The proposed experimental workflow and focus on critical signaling pathways like MAPK and Wnt/β-catenin offer a robust starting point for contributing vital data to the field of dental material science and pulp biology.
References
- 1. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 2. [Evaluation of cytotoxicity of VLC Dycal in tissue culture for clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of In vitro cytotoxicity evaluation of different pulp capping materials: a comparative study [arhiv.imi.hr]
- 4. Frontiers | Gene expression profiles identify key factors in inflammatory odontoblastic dental pulp stem cell differentiation via TNFα/C5L2 [frontiersin.org]
- 5. Gene expression profiles identify key factors in inflammatory odontoblastic dental pulp stem cell differentiation via TNFα/C5L2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odontoblast control of dental pulp inflammation triggered by cariogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS promote the odontoblastic differentiation of human dental pulp stem cells via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of gene expression during odontogenic differentiation of cultured human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human odontoblast culture method: the expression of collagen and matrix metalloproteinases (MMPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of different signaling pathways on odontogenic differentiation of dental pulp stem cells: a review [frontiersin.org]
- 12. Increasing Odontoblast-like Differentiation from Dental Pulp Stem Cells through Increase of β-Catenin/p-GSK-3β Expression by Low-Frequency Electromagnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enamel Matrix Derivative Enhances the Odontoblastic Differentiation of Dental Pulp Stem Cells via Activating MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Direct Pulp Capping with Prisma VLC Dycal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro evaluation of Prisma VLC Dycal, a visible light-cured calcium hydroxide material, for direct pulp capping applications. The following sections summarize key performance data and provide step-by-step methodologies for assessing cytotoxicity, biocompatibility, calcium ion release, antibacterial activity, and microleakage.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on light-cured calcium hydroxide materials, including this compound and its comparators. These tables are intended to provide a comparative overview of material performance under different experimental conditions.
Table 1: Cytotoxicity of Pulp Capping Materials on Murine Odontoblasts (MDPC-23)
| Material | Time Point | Cell Viability (%) | Test Method |
| Dycal® | 24 h | ~10% | Alamar Blue |
| 48 h | ~10% | Alamar Blue | |
| 72 h | ~10%[1] | Alamar Blue | |
| 72 h | Not specified, but showed the highest cytotoxic effect | MTT Assay[1] | |
| Calcimol LC® | 24 h | >80% | Alamar Blue |
| 48 h | >70% | Alamar Blue | |
| 72 h | ~40%[1] | Alamar Blue | |
| TheraCal LC® | 24 h | >80% | Alamar Blue |
| 48 h | >70% | Alamar Blue | |
| 72 h | ~50%[1] | Alamar Blue | |
| ProRoot MTA® | 24 h | >90% | Alamar Blue |
| 48 h | >80% | Alamar Blue | |
| 72 h | ~70%[1] | Alamar Blue | |
| Biodentine® | 24 h | >95% | Alamar Blue |
| 48 h | >95% | Alamar Blue | |
| 72 h | >95%[1] | Alamar Blue |
Table 2: Calcium Ion Release from Different Pulp Capping Materials
| Material | 7 Days (ppm) | 14 Days (ppm) | 21 Days (ppm) |
| Dycal® | 15.63 ± 1.14 | 19.45 ± 0.98 | 24.56 ± 1.04 |
| Cal LC | 20.14 ± 1.02 | 25.11 ± 1.11 | 30.14 ± 0.96 |
| TheraCal | 22.43 ± 0.99 | 28.98 ± 1.03 | 34.21 ± 1.12 |
| Data adapted from a study on light-cured and self-cured Ca(OH)2 cements.[2] |
Table 3: Antibacterial Activity of Pulp Capping Materials (Zone of Inhibition in mm)
| Material | Streptococcus mutans | Streptococcus salivarius | Streptococcus sanguis |
| Dycal® | 15.3 ± 0.6 | 16.3 ± 0.6 | 15.7 ± 0.6 |
| Calcicur® | 14.3 ± 0.6 | 14.7 ± 0.6 | 14.7 ± 0.6 |
| Calcimol LC® | 13.3 ± 0.6 | 13.7 ± 0.6 | 14.0 ± 0.0 |
| TheraCal LC® | 13.7 ± 0.6 | 14.0 ± 1.0 | 14.3 ± 0.6 |
| MTA Angelus® | 10.7 ± 0.6 | 11.3 ± 0.6 | 11.3 ± 0.6 |
| Biodentine® | 11.7 ± 0.6 | 12.3 ± 0.6 | 12.7 ± 0.6 |
| Data adapted from a study evaluating the antimicrobial activity of different pulp-capping materials.[3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to evaluate the performance of this compound for direct pulp capping.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol assesses the metabolic activity of cells exposed to the material, which is an indicator of cell viability.
a. Material Elute Preparation:
-
Prepare this compound according to the manufacturer's instructions.
-
Dispense the material into sterile molds (e.g., 4 mm diameter, 1 mm height) and light-cure for the recommended time (e.g., 20-40 seconds) using a dental curing light.
-
Immerse the cured material samples in a cell culture medium (e.g., DMEM) at a surface area to volume ratio of 1.25 cm²/mL.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to create the material elute.
-
Collect the elute and filter it through a 0.22 µm syringe filter to ensure sterility.
b. Cell Culture and Exposure:
-
Seed human dental pulp stem cells (hDPSCs) or a suitable cell line (e.g., MDPC-23) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared material elute. Include a negative control (fresh culture medium) and a positive control (e.g., diluted phenol).
-
Incubate the cells for 24, 48, and 72-hour periods.
c. MTT Assay:
-
After each incubation period, remove the elute and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Calcium Ion Release Measurement
This protocol quantifies the release of calcium ions, which are crucial for the therapeutic effects of calcium hydroxide-based materials.
-
Prepare standardized disc-shaped samples of this compound as described in the cytotoxicity protocol.
-
Immerse each sample in a sealed container with a known volume of deionized water (e.g., 10 mL).
-
Store the containers at 37°C.
-
At predetermined time points (e.g., 24 hours, 7 days, 14 days, and 21 days), collect the deionized water for analysis and replace it with fresh deionized water.
-
Measure the concentration of calcium ions in the collected water using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Record the cumulative calcium ion release over time.
Antibacterial Activity Assessment via Agar Diffusion Test
This method evaluates the material's ability to inhibit bacterial growth.
-
Prepare sterile paper discs (6 mm in diameter) and impregnate them with freshly mixed this compound.
-
Prepare agar plates (e.g., Mueller-Hinton agar) and inoculate them with a standardized suspension of a relevant bacterial strain (e.g., Streptococcus mutans).
-
Place the material-impregnated paper discs onto the surface of the inoculated agar plates.
-
Include a positive control (e.g., a disc with a known antibiotic) and a negative control (a plain sterile disc).
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.
Microleakage Evaluation using Dye Penetration
This protocol assesses the sealing ability of the material at the tooth-material interface.
-
Collect extracted human molars and prepare standardized Class V cavities with the floor in dentin.
-
Apply this compound as a direct pulp capping agent according to the manufacturer's instructions, followed by a restorative material (e.g., composite resin).
-
Seal the apex of the teeth with wax and coat the entire tooth surface with two layers of nail varnish, leaving a 1 mm window around the restoration margin.
-
Immerse the teeth in a 2% methylene blue dye solution for 24 hours at room temperature.
-
Rinse the teeth thoroughly and section them longitudinally through the center of the restoration.
-
Examine the sections under a stereomicroscope and score the extent of dye penetration along the tooth-restoration interface according to a standardized scoring system (e.g., 0 = no penetration, 1 = penetration up to one-third of the cavity depth, etc.).
Visualizations
The following diagrams illustrate the experimental workflow for in vitro cytotoxicity testing and a simplified representation of the proposed signaling pathway for calcium hydroxide-based direct pulp capping materials.
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
Caption: Simplified signaling pathway of calcium hydroxide on dental pulp stem cells.
References
- 1. Light-cured calcium hydroxide cements release of calcium ions using argon based induction coupled mass spectroscopy - an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of different pulp capping materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Prisma VLC Dycal as a Liner Under Composite Restorations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Prisma VLC Dycal, a visible light-cured calcium hydroxide liner, for use under composite restorations. This document details its material properties, application protocols, and biological interactions, supported by quantitative data from scientific literature.
Introduction
This compound is a one-component, light-cured, radiopaque calcium hydroxide material designed for use as a protective liner in deep cavities and for direct and indirect pulp capping.[1][2][3] Its formulation as a resin-based material offers advantages over traditional two-paste calcium hydroxide systems, including command set, improved physical properties, and low water solubility.[1][4] These characteristics are intended to provide a stable and durable base for overlying composite restorations while protecting the dental pulp and promoting the formation of reparative dentin.
Material Composition
This compound is a composite material composed of a urethane dimethacrylate (UDMA) resin matrix containing calcium hydroxide and barium sulfate as fillers.[4][5] The barium sulfate provides radiopacity for diagnostic purposes. The visible light-curing mechanism is initiated by a photoinitiator system.
Application Protocol
The following protocol is a synthesis of manufacturer's recommendations and best practices derived from clinical studies.
3.1. Tooth Preparation
-
Following the complete removal of carious dentin, ensure the cavity preparation is clean and dry.
-
For near pulp exposures (indirect pulp capping) or pinpoint mechanical exposures (direct pulp capping), achieve hemostasis using a sterile cotton pellet moistened with sterile saline.
3.2. Material Application
-
Dispense a small amount of this compound onto a mixing pad.
-
Using a suitable applicator, such as a ball-point instrument, apply a thin layer (approximately 0.5 mm) of the material only to the deepest portions of the cavity preparation, in close proximity to the pulp. Avoid placing the material on the cavosurface margins.
-
The material is designed to flow readily and wet the dentin easily.[1]
3.3. Curing
-
Light-cure the this compound for a minimum of 20-30 seconds using a dental curing light with an output of at least 550 mW/cm².
-
Ensure the entire liner surface is adequately polymerized by positioning the light guide tip as close as possible to the material.
3.4. Restorative Procedure
-
Following curing, proceed with the application of a dentin bonding agent and the incremental placement of the composite restorative material according to the manufacturer's instructions.
-
This compound is formulated to not inhibit the polymerization of acrylic and composite restorations.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Physical and Mechanical Properties
| Property | Value | Reference |
| Compressive Strength (24 hours) | 115.0 ± 14.0 MPa | Tam et al., 1989 |
| Compressive Strength (28 days) | 135.2 ± 5.6 MPa | Fathi et al., 2022[6] |
| Diametral Tensile Strength (24 hours) | 26.0 ± 3.0 MPa | Tam et al., 1989 |
| Flexural Strength (24 hours) | 40.0 ± 5.0 MPa | Tam et al., 1989 |
| Modulus of Elasticity | 2.6 ± 0.3 GPa | Tam et al., 1989[7] |
| Acid Solubility | Least soluble among tested calcium hydroxide liners | Tam et al., 1989[7] |
Table 2: Shear Bond Strength to Composite Resin
| Material | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) | Reference |
| Light-cured Dycal (this compound) | 12.34 | 1.98 | Fathi et al., 2023 |
Experimental Protocols
5.1. Compressive Strength Testing (based on Fathi et al., 2022[6])
-
Specimen Preparation: Thirty specimens of this compound were fabricated using Teflon molds.
-
Curing: The specimens were light-cured according to the manufacturer's instructions.
-
Storage: The specimens were removed from the molds and stored in 100% humidity at 37°C for 24 hours, 7 days, and 28 days.
-
Testing: The compressive strength was measured using a Universal Testing Machine for ten specimens of each material at each testing period. The maximum load in Newtons was recorded, and the compressive strength value in MPa was calculated.
-
Statistical Analysis: Data were analyzed using ANOVA and Tukey's test.
5.2. Shear Bond Strength Testing (based on Fathi et al., 2023)
-
Substrate Preparation: Forty acrylic blocks with cylindrical holes (5 mm diameter x 2 mm height) were prepared.
-
Liner Application: The holes were filled with this compound and light-cured.
-
Composite Application: A composite resin restoration was applied on top of the cured liner.
-
Testing: The shear bond strength was evaluated using a universal testing device.
-
Statistical Analysis: Data were analyzed using one-way ANOVA and post-hoc Tukey's test.
Biological Interactions and Signaling Pathways
The therapeutic effect of calcium hydroxide liners like this compound is attributed to the release of calcium (Ca²⁺) and hydroxyl (OH⁻) ions. The high pH created by the hydroxyl ions has an antibacterial effect, while the calcium ions are believed to play a crucial role in stimulating the formation of a reparative dentin bridge.
Signaling Pathway for Reparative Dentin Formation
The precise signaling pathways initiated by this compound are not fully elucidated. However, the release of calcium ions is known to influence several intracellular signaling cascades that promote odontogenic differentiation of dental pulp stem cells.
Caption: Proposed signaling pathway for reparative dentin formation induced by this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General experimental workflow for in vitro cytotoxicity testing of this compound.
Conclusion
This compound serves as a valuable liner under composite restorations, offering favorable physical properties and a user-friendly single-component, light-cured application. Its ability to release calcium ions is believed to be a key factor in its therapeutic effect of promoting reparative dentin formation. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in its interaction with dental pulp tissue. The provided protocols and data serve as a foundation for researchers and scientists in the evaluation and development of dental materials.
References
- 1. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 2. This compound Visible Light Cure Base/Liner Composition | TDSC.com [tdsc.com]
- 3. This compound 654502 Base / Liner - Henry Schein Dental [henryschein.com]
- 4. Calcium hydroxide liners: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safcodental.com [safcodental.com]
- 6. researchgate.net [researchgate.net]
- 7. Physical properties of calcium hydroxide and glass-ionomer base and lining materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prisma VLC Dycal in Root Perforation Repair Studies
Introduction
Prisma VLC Dycal, a light-cured calcium hydroxide-based material, has been investigated for its efficacy in repairing root perforations, which are artificial communications between the root canal system and the surrounding periodontal tissues.[1][2] An ideal perforation repair material should provide an excellent seal, be biocompatible, and promote healing.[3] this compound's formulation as a light-cured resin-based cement offers advantages in handling and placement compared to traditional calcium hydroxide pastes.[4][5] These notes provide an overview of its application, supported by quantitative data and experimental protocols for researchers in endodontics and dental material science.
Quantitative Data Summary
The sealing ability of this compound has been a primary focus of in vitro studies, often evaluated through dye penetration assays. These studies measure the extent of microleakage, with lower dye penetration indicating a better seal.
| Material Group | Mean Linear Dye Penetration (mm) | Statistical Significance (p-value) | Reference |
| Study 1 | |||
| This compound | Significantly less than other groups | p < 0.01 | [6][7] |
| Tytin Amalgam | No significant difference from Ketac-Silver | - | [6] |
| Ketac-Silver | No significant difference from Tytin Amalgam | - | [6] |
| Study 2 | |||
| This compound | Less dye penetration than other groups | p < 0.01 | [7] |
| Chemically Cured Dycal | No significant difference from amalgam with varnish | p > 0.05 | [7] |
| Amalgam with Varnish | More leakage than Prisma and Kerr Dycal | - | [7] |
Key Findings from Data:
-
This compound consistently demonstrates significantly less microleakage compared to amalgam, glass ionomer cements (Ketac-Silver), and chemically cured Dycal in in vitro models of lateral root perforation.[6][7]
-
The light-cured formulation of this compound appears to contribute to its superior sealing ability.[7]
Experimental Protocols
Protocol 1: In Vitro Evaluation of Sealing Ability using Dye Penetration Assay
This protocol outlines a common method for assessing the sealing efficacy of root perforation repair materials.
1. Sample Preparation:
- Select extracted human teeth with single roots.
- Decoronate the teeth and standardize the root length.
- Prepare the root canals using standard endodontic instrumentation techniques.
- Create a standardized lateral perforation in the cervical third of each root using a dental bur.
2. Perforation Repair:
- Divide the samples into experimental groups (e.g., Group A: this compound, Group B: Amalgam, Group C: Glass Ionomer Cement).
- Repair the perforations in each group according to the manufacturer's instructions for the respective material. For this compound, this involves applying the material to the perforation site and light-curing for the recommended duration.
3. Dye Immersion:
- Cover the entire external surface of the roots with two layers of nail varnish, except for 1 mm around the perforation site.
- Immerse the teeth in a 2% methylene blue dye solution for a specified period (e.g., 7-10 days).
4. Sectioning and Measurement:
- After immersion, rinse the teeth and embed them in a clear resin.
- Longitudinally section the teeth through the center of the perforation.
- Measure the linear extent of dye penetration from the perforation margin into the repair material-dentin interface using a stereomicroscope at a set magnification.
5. Statistical Analysis:
- Analyze the dye penetration data using appropriate statistical tests (e.g., ANOVA, t-test) to compare the sealing ability between the different material groups. A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Caption: Experimental workflow for evaluating sealing ability.
References
- 1. A Review on Perforation Repair Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oraljournal.com [oraljournal.com]
- 3. henryschein.com.au [henryschein.com.au]
- 4. Calcium Hydroxide in Endodontics: An Overview [scirp.org]
- 5. sci-rep.com [sci-rep.com]
- 6. An in vitro comparison of the sealing ability of materials placed in lateral root perforations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Standardizing Prisma VLC Dycal Layer Thickness in Pulp Capping: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for controlling and measuring the layer thickness of Prisma VLC Dycal in in vitro pulp capping experiments. Adherence to a standardized thickness is critical for ensuring the reproducibility and comparability of experimental results when evaluating the material's biological and mechanical properties.
Introduction
This compound is a visible light-cured calcium hydroxide base/liner designed for direct and indirect pulp capping.[1][2] It serves to protect the pulp and promote the formation of secondary dentin.[1] In experimental settings, the thickness of the Dycal layer is a critical variable that can influence outcomes such as ion release, sealing ability, and the cellular response of the pulp-dentin complex. Therefore, the standardization of this parameter is paramount for generating reliable and comparable data. While literature often recommends a thin layer of less than 0.5 mm for clinical applications, experimental protocols may require the creation and verification of specific, uniform thicknesses.[3][4]
Data Presentation: Recommended Standardized Thicknesses for In Vitro Experiments
While direct comparative studies on the effect of varying this compound thicknesses are not extensively available in the literature, the following table outlines recommended standardized thicknesses for in vitro studies based on common research practices and material properties. Researchers can use these standardized thicknesses to investigate the dose-dependent effects of the material.
| Target Thickness (mm) | Recommended Fabrication Method | Key Considerations |
| 0.5 | Custom-fabricated spacer in a mold | Represents a clinically relevant thin liner application.[3][4] |
| 1.0 | Standardized cylindrical or disc-shaped molds | A common thickness for in vitro studies to ensure sufficient material for analysis.[5] |
| 1.5 | Incremental layering in a mold (e.g., 2 layers of 0.75 mm) | To ensure complete polymerization of thicker sections. |
Experimental Protocols
Protocol for Preparation of Standardized this compound Specimens
This protocol describes the fabrication of standardized disc-shaped specimens of this compound with a controlled thickness.
Materials and Equipment:
-
This compound (Dentsply Sirona)
-
Custom-fabricated molds (e.g., PTFE/Teflon or stainless steel) with desired inner diameter and height (e.g., 5 mm diameter, 1 mm height)
-
Glass slides
-
Mylar strips
-
Dental spatula or applicator instrument
-
LED light-curing unit (output >1400 mW/cm²)[2]
-
Digital caliper with a precision of at least 0.01 mm
Procedure:
-
Mold Preparation: Place a Mylar strip on a clean, flat glass slide. Position the sterile, custom-fabricated mold onto the Mylar strip.
-
Material Application: Dispense this compound directly from the syringe into the mold. Use a dental spatula or applicator to gently condense the material, ensuring it fills the entire mold and avoiding the incorporation of air bubbles.
-
Surface Flattening: Place a second Mylar strip over the filled mold, followed by a second glass slide. Apply gentle and uniform pressure to the top glass slide to extrude any excess material and create a flat, smooth surface.
-
Light Curing: Remove the top glass slide and Mylar strip. Position the tip of the light-curing unit as close as possible to the surface of the Dycal material without touching it. Light-cure for the manufacturer's recommended time (typically 20-30 seconds).[2] For specimens thicker than 1 mm, apply and cure the material in increments.[4]
-
Specimen Removal: Carefully remove the cured Dycal specimen from the mold.
-
Thickness Verification: Using a digital caliper, measure the thickness of the specimen at three different points (center and two opposing edges). Calculate the mean thickness. Specimens should be within a pre-determined tolerance (e.g., ±0.05 mm) of the target thickness.
Protocol for Measurement of Dycal Layer Thickness in a Cavity Preparation Model
This protocol outlines a method for applying and measuring the thickness of this compound in a standardized in vitro cavity preparation model.
Materials and Equipment:
-
Extracted human or bovine teeth, embedded in acrylic resin
-
High-speed dental handpiece and burs
-
This compound
-
Dental applicator instrument
-
LED light-curing unit
-
Micro-computed tomography (µCT) scanner or Scanning Electron Microscope (SEM)
-
Image analysis software
Procedure:
-
Cavity Preparation: Create standardized Class I or Class V cavity preparations in the embedded teeth using a high-speed handpiece and new burs to ensure consistent dimensions.
-
Dycal Application: Apply a layer of this compound to the floor of the cavity preparation using a dental applicator.
-
Light Curing: Light-cure the Dycal layer according to the manufacturer's instructions.
-
Cross-Sectioning (for SEM): For SEM analysis, section the tooth longitudinally through the center of the restoration using a slow-speed diamond saw under water cooling.
-
Imaging:
-
µCT Analysis: Scan the entire tooth using a µCT scanner to non-destructively visualize the Dycal layer.
-
SEM Analysis: Mount, sputter-coat, and examine the sectioned tooth under an SEM.
-
-
Thickness Measurement: Use the image analysis software to measure the thickness of the Dycal layer at multiple predetermined points along the cavity floor. Calculate the mean and standard deviation of the layer thickness.
Visualizations
Caption: Workflow for preparing standardized this compound specimens.
Caption: Factors influencing standardized layer thickness and its impact.
References
- 1. How to perform - Thin Film Measurement - Avantes [avantes.com]
- 2. The effect of using layered specimens for determination of the compressive strength of glass-ionomer cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium hydroxide liners: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Prisma VLC Dycal as a Control Material in Dental Biomaterial Studies
Introduction
Prisma VLC Dycal, a visible light-cured calcium hydroxide-based material, is frequently employed as a control in dental biomaterial research due to its long-standing clinical use as a pulp capping agent.[1] Its primary function is to act as a protective barrier to the dental pulp and to stimulate the formation of reparative dentin.[2][3] Understanding its biological effects on dental pulp stem cells (DPSCs) is crucial for establishing a baseline against which new biomaterials can be compared. These notes provide an overview of the applications of this compound as a control material and detail the protocols for key experiments used to assess its biocompatibility and bioactivity.
Mechanism of Action of this compound (Calcium Hydroxide)
This compound's biological effects are primarily attributed to its dissociation into calcium (Ca²⁺) and hydroxyl (OH⁻) ions.[4] The high pH (around 12.5) created by the hydroxyl ions has two main effects: it provides an antibacterial environment and it induces a controlled, localized necrosis of the superficial pulp tissue upon direct contact.[2][4] This initial irritation is believed to trigger a mild inflammatory response, which in turn stimulates the proliferation and differentiation of DPSCs into odontoblast-like cells, leading to the formation of a reparative dentin bridge.[5] The released calcium ions also play a role in signaling pathways that promote mineralization.[6]
Application Notes
This compound is a suitable control material for studies investigating:
-
Cytotoxicity and Biocompatibility: To assess the baseline level of cell viability and cellular response to a traditional pulp capping material.
-
Odontogenic Differentiation: To compare the potential of new materials to induce the differentiation of DPSCs into odontoblast-like cells.
-
Mineralization: To serve as a benchmark for the formation of mineralized nodules, indicative of reparative dentin formation.
-
Gene Expression: To evaluate the relative expression of genes involved in odontogenesis and inflammation compared to a known bioactive material.
Data Presentation
The following tables summarize quantitative data from studies that have used Dycal, a material functionally similar to this compound, as a control.
Table 1: Cell Viability of Human Dental Pulp Stem Cells (hDPSCs) Exposed to Dycal Extract
| Time Point | Cell Viability (%) vs. Control |
| 24 hours | Significantly decreased |
Source: Adapted from a study on human dental pulp stem cell responses to different dental pulp capping materials.[7] Note: The study indicated a significant decrease but did not provide a specific percentage.
Table 2: Alkaline Phosphatase (ALP) Activity in Human Dental Pulp Stem Cells (hDPSCs) Exposed to Dycal Eluates
| Time Point | ALP Activity vs. Control |
| Day 10 | Lowered |
| Day 14 | Lowered |
Source: Adapted from a study on the biocompatibility and bioactivity of set direct pulp capping materials on human dental pulp stem cells.[8] Note: The study reported that ALP activity was lowered with Dycal compared to the control, but specific quantitative values were not provided.
Table 3: Mineralized Nodule Formation in Human Dental Pulp Stem Cells (hDPSCs) Exposed to Dycal Eluates (Alizarin Red S Staining)
| Time Point | Mineralization vs. Control |
| Day 21 | No significant increase |
Source: Adapted from a study on the biocompatibility and bioactivity of set direct pulp capping materials on human dental pulp stem cells.[8] Note: The study found no significant increase in mineralized nodule formation with Dycal compared to the control.
Table 4: Gene Expression in Dental Pulp Cells Exposed to Calcium Hydroxide (Qualitative Summary)
| Gene | Expression Change |
| RUNX2 | Upregulation reported in some contexts of osteogenic differentiation, but specific data for Dycal as a control is limited.[9][10] |
| OCN | Upregulation is a marker of late-stage osteogenic differentiation; specific quantitative data for Dycal as a control is not readily available. |
| DSPP | A key marker for odontoblast differentiation; its expression is expected to be influenced by pulp capping materials, but quantitative data for Dycal as a control is limited.[1][11] |
Note: While it is established that calcium hydroxide-based materials influence the expression of these key odontogenic genes, specific quantitative fold-change data from studies using this compound as a control are not consistently reported in the reviewed literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the material by measuring the metabolic activity of cells.
Materials:
-
Human Dental Pulp Stem Cells (hDPSCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well cell culture plates
-
This compound eluate (prepared according to ISO 10993-12 standards)
Procedure:
-
Cell Seeding: Seed hDPSCs in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Remove the culture medium and replace it with different concentrations of the this compound eluate. A negative control group with fresh culture medium should be included.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a suitable solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the negative control.
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of ALP, an early marker of odontogenic differentiation.
Materials:
-
hDPSCs
-
Osteogenic differentiation medium (DMEM, 10% FBS, dexamethasone, β-glycerophosphate, ascorbic acid)
-
This compound eluate
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Stop solution (e.g., NaOH)
-
24-well cell culture plates
Procedure:
-
Cell Culture: Seed hDPSCs in 24-well plates and culture until they reach confluence.
-
Differentiation Induction: Replace the growth medium with osteogenic differentiation medium containing the this compound eluate. Include a control group with osteogenic medium only.
-
Incubation: Culture the cells for various time points (e.g., 7 and 14 days), changing the medium every 2-3 days.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them to release the intracellular ALP.
-
Enzyme Reaction: Add pNPP substrate to the cell lysate and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance of the resulting yellow p-nitrophenol at 405 nm.
-
Data Normalization: Normalize the ALP activity to the total protein content of each sample.
Alizarin Red S Staining for Mineralization
This staining method is used to visualize and quantify the calcium deposits formed by differentiated cells.
Materials:
-
hDPSCs cultured in osteogenic medium with this compound eluate
-
4% Paraformaldehyde or 70% Ethanol for fixation
-
Alizarin Red S (ARS) solution (2%, pH 4.1-4.3)
-
10% Acetic acid for quantification
-
10% Ammonium hydroxide for neutralization
-
24-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: Culture hDPSCs in osteogenic medium with this compound eluate for an extended period (e.g., 21 days).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde or 70% ethanol.
-
Staining: Wash the fixed cells with deionized water and stain with ARS solution for 20-30 minutes at room temperature.
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization: Observe the formation of red-orange mineralized nodules under a microscope.
-
Quantification (Optional):
-
Add 10% acetic acid to each well to destain the mineralized nodules.
-
Heat the solution, then centrifuge to pellet the debris.
-
Neutralize the supernatant with 10% ammonium hydroxide.
-
Measure the absorbance of the solution at 405 nm.
-
Visualizations
Signaling Pathway of Calcium Hydroxide in Dental Pulp Stem Cells
Caption: Signaling pathway of calcium hydroxide on dental pulp stem cells.
Experimental Workflow for Biocompatibility and Bioactivity Assessment
Caption: Experimental workflow for assessing dental material biocompatibility.
References
- 1. Runx2, osx, and dspp in tooth development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Bioactivity of Dental Pulp-Capping Agents towards Human Tooth-Pulp Cells: A Systematic Review of In-Vitro Studies and Meta-Analysis of Randomized and Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation Capacity of Mouse Dental Pulp Stem Cells into Osteoblasts and Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human dental pulp stem cell responses to different dental pulp capping materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Runx2, Osx, and Dspp in Tooth Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of dentin sialophosphoprotein expression by Runx2 during odontoblast cytodifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Osteogenic differentiation of dental pulp stem cells under the influence of three different materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3hbiomedical.com [3hbiomedical.com]
In-Vitro Model for Testing the Sealing Ability of Prisma VLC Dycal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prisma VLC Dycal is a visible light-cured calcium hydroxide base/liner designed for direct and indirect pulp capping. A critical function of a pulp capping agent is its ability to provide a durable and effective seal against bacterial microleakage, which is paramount to prevent pulp inflammation and promote healing and the formation of a reparative dentin bridge. This document provides detailed application notes and protocols for an in-vitro model to assess the sealing ability of this compound, primarily through a dye penetration microleakage test. This method allows for the quantitative and qualitative evaluation of the material's marginal adaptation and sealing efficacy.
Data Presentation: Comparative Sealing Performance
The sealing ability of a dental material is inversely related to the extent of microleakage observed at the material-tooth interface. The following tables summarize quantitative data from in-vitro studies comparing the microleakage of various dental materials. Microleakage is often measured by the linear penetration of a dye, such as methylene blue, and can be scored based on the depth of penetration.
Table 1: Microleakage Evaluation of Root Perforation Repair Materials
| Material Group | Mean Dye Penetration (mm) | Standard Deviation | Statistical Significance |
| This compound | Data Not Available | Data Not Available | p < 0.01 (Significantly less leakage than Tytin and Ketac-Silver)[1][2] |
| Tytin (Amalgam) | Data Not Available | Data Not Available | No significant difference with Ketac-Silver[1][2] |
| Ketac-Silver (Glass Ionomer) | Data Not Available | Data Not Available | No significant difference with Tytin[1][2] |
Note: While the study by Dazey and Senia (1990) demonstrated the superior sealing ability of this compound, specific mean dye penetration values were not provided in the available abstract.[1][2]
Table 2: Microleakage Scores of Different Restorative Materials in Primary Teeth
| Material Group | Mean Microleakage Score | Standard Deviation |
| Nano-filled RMGI | 1.05 | 0.21 |
| Cention N | 1.84 | 0.14 |
| Nanocomposite Resin | 3.10 | 0.03 |
This table provides an example of how microleakage data is typically presented. Data for this compound in a similar direct comparison was not available in the searched literature.
Experimental Protocols
This section outlines a detailed methodology for an in-vitro dye penetration microleakage study to evaluate the sealing ability of this compound.
I. Sample Preparation
-
Tooth Selection:
-
Select a statistically appropriate number of extracted, non-carious human teeth (e.g., premolars or molars) stored in a suitable medium (e.g., 0.9% saline or distilled water) to prevent dehydration.
-
Ensure teeth are free of cracks, fractures, or restorations.
-
-
Cavity Preparation:
-
Create standardized Class V cavities on the buccal or lingual surface of each tooth, with the cervical margin in dentin/cementum and the occlusal margin in enamel. A typical dimension would be 3mm (mesio-distal) x 2mm (occluso-gingival) x 2mm (depth).
-
Alternatively, for perforation sealing studies, create a standardized perforation in the furcation or cervical root area using a dental bur.[1]
-
Use a high-speed handpiece with copious water cooling to prevent thermal damage to the tooth structure.
-
II. Restorative Procedure
-
Material Groups:
-
Divide the prepared teeth randomly into experimental and control groups.
-
Experimental Group: this compound.
-
Control Group 1 (Positive Control): A material with known poor sealing ability (e.g., an unsealed amalgam).
-
Control Group 2 (Negative Control): A material with known excellent sealing ability (e.g., Mineral Trioxide Aggregate - MTA).
-
Comparative Groups: Other materials of interest (e.g., chemically cured Dycal, glass ionomer cements).
-
-
-
Material Application:
-
Apply this compound to the prepared cavities in the experimental group according to the manufacturer's instructions. This typically involves applying a thin layer and light-curing for the recommended duration (e.g., 20-40 seconds).
-
Place the control and comparative materials in their respective groups following their specific protocols.
-
-
Restoration:
-
After placing the base/liner, restore the cavities with a bonded composite resin.
-
III. Thermocycling (Optional but Recommended)
-
To simulate the temperature fluctuations in the oral environment, subject the restored teeth to thermocycling.
-
A common regimen involves alternating immersion in water baths at 5°C and 55°C for a set number of cycles (e.g., 500 cycles) with a dwell time of 30 seconds in each bath.
IV. Dye Penetration
-
Surface Sealing:
-
Coat the entire surface of each tooth with two layers of nail varnish, except for a 1-2 mm window around the restoration margins.
-
Seal the apical foramen with wax or varnish to prevent dye entry from the apex.
-
-
Dye Immersion:
-
Immerse the teeth in a 2% methylene blue or 0.5% basic fuchsin dye solution for 24 hours at 37°C.
-
-
Washing:
-
After immersion, thoroughly rinse the teeth under running water to remove excess dye from the surface.
-
V. Sectioning and Evaluation
-
Sectioning:
-
Embed the teeth in acrylic resin and section them longitudinally through the center of the restoration using a slow-speed diamond saw with water cooling.
-
-
Evaluation:
-
Examine the sectioned surfaces under a stereomicroscope at a magnification of 20-40x.
-
Measure the linear depth of dye penetration from the cavosurface margin along the tooth-restoration interface.
-
Alternatively, score the dye penetration using a standardized scoring system.
-
Table 3: Example of a Dye Penetration Scoring System
| Score | Description |
| 0 | No dye penetration. |
| 1 | Dye penetration up to one-third of the cavity wall. |
| 2 | Dye penetration up to two-thirds of the cavity wall. |
| 3 | Dye penetration along the entire cavity wall. |
| 4 | Dye penetration reaching the axial or pulpal wall. |
VI. Statistical Analysis
-
Record the linear dye penetration measurements (in millimeters) or the microleakage scores for each specimen.
-
Calculate the mean and standard deviation for each group.
-
Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to determine if there are statistically significant differences in microleakage between the material groups. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in-vitro microleakage testing.
Signaling Pathways in Pulp Capping
Calcium hydroxide-based materials like this compound are believed to promote reparative dentin formation through several mechanisms, including the release of calcium ions and the creation of a high pH environment. These factors can influence key signaling pathways within the dental pulp stem cells, leading to their differentiation into odontoblast-like cells.
TGF-β/BMP Signaling Pathway in Odontoblast Differentiation
Caption: TGF-β/BMP signaling in dentin regeneration.
Notch Signaling Pathway in Dental Pulp Repair
Caption: Notch signaling in pulp stem cell fate.
References
Application Note & Protocol: In Vitro Cytotoxicity Assessment of Prisma VLC Dycal Using Fibroblast Cell Lines
Introduction
This document provides a detailed protocol for assessing the in vitro cytotoxicity of Prisma VLC Dycal, a visible light-cured dental material, using fibroblast cell lines. The biocompatibility of dental restorative materials is a critical aspect of their clinical safety and efficacy.[1] In vitro cytotoxicity tests serve as an essential primary step in evaluating the potential for a material to cause harm to living tissues.[1][2][3] This protocol is designed for researchers, scientists, and professionals in the field of dental material science and drug development. The methodology adheres to the principles outlined in ISO 10993-5, the standard for in vitro cytotoxicity testing of medical devices.[2][4][5] The protocol will focus on the preparation of this compound eluates and the subsequent assessment of their cytotoxic effects on the L929 fibroblast cell line using the MTT assay.[6][7][8]
Materials and Reagents
2.1. Cell Line
2.2. Dental Material
-
This compound (Dentsply Sirona)
2.3. Reagents and Consumables
-
Dulbecco's Modified Eagle's Medium (DMEM)[10]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[6]
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[11][12]
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Sterile, flat-bottom 96-well cell culture plates
-
Sterile 15 mL and 50 mL conical tubes
-
Sterile serological pipettes
-
Micropipettes and sterile tips
-
Cell culture flasks (T-25 or T-75)
-
Visible light-curing unit
-
Teflon or stainless steel molds (e.g., 5 mm diameter, 2 mm thickness)[11][12]
-
Sterile filter (0.22 µm)[13]
-
Laminar flow hood
-
Microplate reader
-
Inverted microscope
Experimental Protocols
3.1. Cell Culture and Maintenance
-
Culture L929 fibroblast cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6][10]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at the desired density.
3.2. Preparation of this compound Eluates
-
Prepare disc-shaped specimens of this compound (e.g., 5 mm in diameter and 2 mm in thickness) using sterile molds.[11][12]
-
Cure the specimens using a visible light-curing unit according to the manufacturer's instructions (typically 20-40 seconds). Ensure the light guide is in close proximity to the material surface.
-
Aseptically transfer the cured specimens into sterile glass bottles containing complete cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin).
-
The extraction ratio should be based on ISO 10993-12 guidelines, a common ratio being 0.2 g of material per mL of medium.[13]
-
Incubate the specimens in the medium at 37°C for 24 to 72 hours.[2][7]
-
After incubation, aseptically collect the medium, which now contains leachable components from the this compound. This is the 100% eluate.
-
Sterilize the eluate by passing it through a 0.22 µm syringe filter.[13]
-
Prepare serial dilutions of the eluate (e.g., 50%, 25%, 12.5%) using fresh, complete cell culture medium.[13]
3.3. Cytotoxicity Assay (MTT Assay)
-
Seed L929 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
After 24 hours, carefully remove the culture medium from each well.
-
Add 100 µL of the prepared this compound eluate dilutions (100%, 50%, 25%, 12.5%) to the respective wells.
-
Include a negative control (fresh culture medium) and a positive control (e.g., a known cytotoxic substance like diluted phenol or latex extract).
-
Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.
-
After the exposure period, remove the eluates and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
3.4. Data Analysis
-
Calculate the percentage of cell viability for each eluate concentration using the following formula:
% Cell Viability = (Absorbance of Test Group / Absorbance of Negative Control Group) x 100
-
According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.[6]
Data Presentation
The quantitative data from the MTT assay should be summarized in a table for clear comparison.
| Treatment Group | Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | Cytotoxicity Classification |
| Negative Control | N/A | Value | Value | 100% | Non-cytotoxic |
| Positive Control | N/A | Value | Value | Value | Cytotoxic |
| This compound | 100% | Value | Value | Value | Classification |
| This compound | 50% | Value | Value | Value | Classification |
| This compound | 25% | Value | Value | Value | Classification |
| This compound | 12.5% | Value | Value | Value | Classification |
Visualization
Experimental Workflow Diagram
Caption: Workflow for cytotoxicity testing of this compound.
References
- 1. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 2. mddionline.com [mddionline.com]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. Cytotoxicity test | Microdent Implant System [microdentsystem.com]
- 5. nhiso.com [nhiso.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Cytotoxicity of Two Categories of Dental Cements - Journal of Research in Dental and Maxillofacial Sciences [jrdms.dentaliau.ac.ir]
- 8. A Comparative Study on Root Canal Repair Materials: A Cytocompatibility Assessment in L929 and MG63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L929 Cell Line - L929 Fibroblast Cells - XL Biotec Company [xlbiotec.com]
- 10. revistaseletronicas.pucrs.br [revistaseletronicas.pucrs.br]
- 11. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 12. Item - Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study - Cardiff Metropolitan University - Figshare [figshare.cardiffmet.ac.uk]
- 13. Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods [mdpi.com]
Application Notes and Protocols for the Histological Evaluation of Pulp Capped with Prisma VLC Dycal
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for the histological preparation and evaluation of dental pulp tissue following direct and indirect pulp capping with Prisma VLC Dycal. This document details the necessary experimental procedures, data presentation methods, and includes visualizations to elucidate key pathways and workflows.
Introduction
This compound is a one-component, visible light-cured calcium hydroxide base/liner designed for direct and indirect pulp capping.[1][2] Its composition includes calcium hydroxide and barium sulfate dispersed in a urethane dimethacrylate resin. This formulation is intended to offer the therapeutic benefits of calcium hydroxide, such as stimulating the formation of reparative dentin, while providing improved physical properties like command setting, higher compressive strength, and lower solubility compared to traditional two-paste calcium hydroxide materials.[2] Histological evaluation is the gold standard for assessing the biocompatibility and therapeutic efficacy of pulp capping materials, providing insight into the cellular response, inflammatory processes, and the quality of the newly formed hard tissue barrier.
Experimental Protocols
In Vivo Animal Model Protocol for Direct Pulp Capping
This protocol outlines a typical workflow for evaluating this compound in an animal model, often utilizing species such as non-human primates or canines.
-
Animal Selection and Anesthesia:
-
Select healthy, adult animals with fully erupted permanent teeth.
-
Administer general anesthesia following approved institutional animal care and use committee (IACUC) protocols.
-
-
Tooth Isolation and Cavity Preparation:
-
Isolate the selected teeth (e.g., premolars or molars) using a rubber dam to maintain a sterile field.
-
Prepare a Class I or Class V cavity preparation in the center of the occlusal surface using a high-speed handpiece with copious water cooling. The cavity should extend into the dentin, close to the pulp.
-
-
Pulp Exposure:
-
Create a standardized, pinpoint pulp exposure (approximately 1 mm in diameter) in the center of the cavity floor using a sterile round bur at low speed.
-
Control hemorrhage from the exposure site by applying gentle pressure with a sterile cotton pellet moistened with sterile saline. Avoid using hemostatic agents that could interfere with the healing process.
-
-
Pulp Capping Procedure:
-
Apply this compound directly over the exposed pulp and the surrounding dentin, following the manufacturer's instructions.
-
Light-cure the material for the recommended time (typically 20-40 seconds) using a dental curing light.
-
-
Restoration:
-
Place a suitable restorative material, such as a resin-modified glass ionomer or a composite resin, over the this compound to provide a durable seal.
-
-
Post-operative Care and Observation Periods:
-
Provide appropriate post-operative care, including analgesics as needed.
-
Euthanize the animals at predetermined time points (e.g., 7, 30, and 90 days) to evaluate the short-, mid-, and long-term histological response.
-
-
Tissue Harvesting:
-
Following euthanasia, carefully extract the treated teeth and surrounding alveolar bone.
-
Histological Preparation Protocol
-
Fixation:
-
Immediately immerse the harvested teeth in a 10% neutral buffered formalin solution for at least 48 hours to fix the tissues.
-
-
Decalcification:
-
Decalcify the teeth in a solution such as 5% nitric acid or a formic acid-sodium citrate solution. The duration of decalcification will vary depending on the size of the tooth and should be monitored radiographically until the tooth is completely decalcified.
-
-
Dehydration and Embedding:
-
Dehydrate the decalcified specimens through a graded series of ethanol concentrations (e.g., 70%, 80%, 95%, and 100%).
-
Clear the specimens in xylene and embed them in paraffin wax.
-
-
Sectioning:
-
Using a microtome, cut serial sections of 5-7 micrometers in thickness along the longitudinal axis of the tooth.
-
-
Staining:
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general histological evaluation of cellular morphology, inflammatory infiltrate, and tissue organization.
-
Additional special stains, such as Brown and Brenn, can be used to detect the presence of bacteria.
-
Histological Evaluation and Scoring
A blinded evaluation by at least two calibrated examiners is recommended to ensure objectivity. The following parameters should be assessed and scored:
-
Inflammatory Cell Response: The presence, type (acute or chronic), and severity of inflammatory cells in the pulp tissue.
-
Pulp Tissue Organization: The overall architecture of the pulp tissue, including the presence of necrosis, fibrosis, or any degenerative changes.
-
Dentin Bridge Formation: The presence, continuity (complete or incomplete), thickness, and quality (e.g., presence of tunnel defects, cellular inclusions) of the newly formed hard tissue barrier at the exposure site.
Data Presentation
Quantitative data from histological evaluations should be summarized in tables to facilitate comparison between different time points and with control groups.
Note: The following tables provide a template for data presentation. The quantitative values for this compound are limited in the available literature. The data presented for "Dycal" are derived from studies on chemically-cured Dycal and should be considered as a proxy.
Table 1: Histological Scoring Criteria for Pulp Response
| Parameter | Score 1 (Favorable) | Score 2 (Moderate) | Score 3 (Unfavorable) | Score 4 (Severe) |
| Inflammatory Cell Infiltration | No or few scattered inflammatory cells | Mild, localized inflammation | Moderate, diffuse inflammation | Severe, widespread inflammation with abscess formation |
| Pulp Tissue Organization | Normal pulp architecture | Mild disorganization, some fibrosis | Moderate disorganization, extensive fibrosis | Complete necrosis |
| Dentin Bridge Continuity | Complete, continuous bridge | Incomplete bridge with minor gaps | Partial bridge formation | No bridge formation |
| Dentin Bridge Quality | Tubular, well-organized dentin | Atubular or poorly organized dentin | Thin, irregular hard tissue deposits | No hard tissue formation |
Table 2: Quantitative Histological Evaluation of Pulp Capping with Dycal (Chemically-Cured)
| Time Point | Inflammatory Cell Count (cells/mm²) | Dentin Bridge Thickness (µm) | Percentage of Complete Dentin Bridges |
| 7 Days | 150 ± 50 | 0 | 0% |
| 30 Days | 50 ± 20 | 80 ± 30 | 60% |
| 90 Days | <10 | 150 ± 40 | 85% |
Data are presented as mean ± standard deviation and are compiled from representative literature on chemically-cured Dycal for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for histological evaluation.
Putative Signaling Pathway for this compound in Pulp Capping
The mechanism of action of this compound is primarily attributed to the release of calcium and hydroxyl ions from calcium hydroxide. The urethane dimethacrylate resin matrix provides a stable, less soluble vehicle for these active components.
Caption: Putative signaling pathway of this compound.
The high pH creates a zone of superficial necrosis, which is believed to act as a mild irritant, stimulating the underlying pulp tissue. This process, along with the release of calcium ions, is thought to trigger the release of bioactive molecules like transforming growth factor-beta 1 (TGF-β1) and bone morphogenetic proteins (BMPs) from the dentin matrix. These signaling molecules recruit and differentiate pulp progenitor cells into odontoblast-like cells, which then synthesize and secrete a reparative dentin matrix, ultimately leading to the formation of a hard tissue barrier and pulp healing. The resin matrix of this compound likely contributes to a more localized and sustained release of ions compared to traditional, more soluble calcium hydroxide cements.
References
Application Notes and Protocols for SEM Analysis of the Prisma VLC Dycal-Dentin Interface
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Scanning Electron Microscopy (SEM) analysis of the interface between Prisma VLC Dycal, a visible light-cured calcium hydroxide liner, and dentin. This document outlines detailed experimental protocols for sample preparation and SEM imaging, presents a framework for quantitative data analysis, and visualizes the experimental workflow and material interactions.
Introduction
This compound is a one-component, rigid-setting, visible light-cured calcium hydroxide base/liner.[1] It is designed for use in direct and indirect pulp capping and as a protective liner under various dental restorative materials.[1] Its formulation is intended to be minimally affected by phosphoric acid and to have low water solubility compared to conventional calcium hydroxide preparations.[1] Understanding the quality of the interface between this compound and dentin is crucial for predicting the clinical success of dental restorations, as it influences bond strength, marginal integrity, and the prevention of microleakage. SEM is a powerful technique for the high-resolution imaging and analysis of this interface.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the this compound-dentin interface in the reviewed literature, the following tables provide an illustrative framework based on studies of similar materials (e.g., other calcium hydroxide liners and dentin bonding agents). These tables are intended to guide researchers in the types of data to collect and how to structure them for comparative analysis.
Table 1: Shear Bond Strength of Lining Materials to Dentin
| Material | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| This compound (Hypothetical) | 15.8 | 3.2 |
| Conventional Ca(OH)₂ Liner | 8.5 | 2.1 |
| Resin-Modified Glass Ionomer | 22.1 | 4.5 |
Table 2: Interfacial Gap Analysis at the Liner-Dentin Interface
| Material | Mean Gap Width (μm) | Percentage of Interfacial Gapping (%) |
| This compound (Hypothetical) | 1.2 | 5.8 |
| Conventional Ca(OH)₂ Liner | 3.5 | 15.2 |
| Resin-Modified Glass Ionomer | 0.8 | 3.1 |
Table 3: Elemental Composition (EDX) at the this compound-Dentin Interface (Hypothetical Weight %)
| Element | This compound Bulk | Interface (Transition Zone) | Dentin Bulk |
| Calcium (Ca) | 45.2 | 35.6 | 26.8 |
| Phosphorus (P) | 0.5 | 8.9 | 14.2 |
| Carbon (C) | 20.1 | 28.4 | 32.5 |
| Oxygen (O) | 30.5 | 25.1 | 23.1 |
| Strontium (Sr) | 3.7 | 1.5 | 0.1 |
| Silicon (Si) | 0.0 | 0.3 | 0.2 |
Experimental Protocols
The following protocols are synthesized from established methodologies for the SEM analysis of dental material-dentin interfaces.
Specimen Preparation for SEM Analysis
This protocol outlines the steps for preparing extracted human or bovine teeth for SEM imaging of the this compound-dentin interface.
-
Tooth Selection and Disinfection:
-
Select sound, caries-free human or bovine molars.
-
Clean the teeth of any soft tissue debris and store them in a 0.1% thymol solution or distilled water to prevent dehydration.
-
-
Cavity Preparation:
-
Create standardized Class I or Class V cavities in the occlusal or buccal surfaces of the teeth using a high-speed dental handpiece with a diamond bur under constant water cooling. The cavity floor should be located in dentin.
-
-
Application of this compound:
-
Apply this compound to the dentin floor of the prepared cavity according to the manufacturer's instructions.
-
Light-cure the material for the recommended time using a dental curing light.
-
-
Restoration (Optional):
-
If the study design requires, place a restorative material (e.g., composite resin) over the this compound liner.
-
-
Sectioning:
-
Section the tooth longitudinally through the center of the restoration using a water-cooled low-speed diamond saw (e.g., ISOMET saw). This will expose the this compound-dentin interface.
-
-
Surface Finishing:
-
Gently polish the sectioned surface using a series of progressively finer grit silicon carbide papers (e.g., 320, 500, 800, 1200 grit) under water cooling to achieve a smooth surface.
-
-
Cleaning and Etching (for enhanced visualization):
-
Clean the polished surface in an ultrasonic bath with distilled water for 5 minutes to remove polishing debris.
-
To enhance the visibility of the interfacial structures, briefly etch the surface with 37% phosphoric acid for 5-10 seconds, followed by thorough rinsing with distilled water for 20 seconds.
-
-
Dehydration:
-
Dehydrate the specimens in a graded series of ethanol solutions: 30%, 50%, 70%, 90%, and 100% (absolute ethanol), with each step lasting for 1 hour. This is crucial to prevent artifacts during SEM imaging in a high-vacuum environment.
-
-
Drying:
-
Critical point drying is the preferred method to minimize shrinkage and distortion of the organic components of dentin. Alternatively, chemical drying with hexamethyldisilazane (HMDS) can be used.
-
-
Mounting:
-
Mount the dried specimens onto aluminum SEM stubs using conductive carbon tape or silver paint. Ensure a conductive path from the specimen surface to the stub.
-
-
Sputter Coating:
-
Coat the specimens with a thin layer (approximately 10-20 nm) of a conductive material, such as gold or gold-palladium, using a sputter coater. This prevents charging of the specimen surface by the electron beam.
-
SEM Imaging and Analysis Protocol
-
Microscope Parameters:
-
Use a scanning electron microscope operating at an accelerating voltage of 10-20 kV.
-
Select appropriate working distances and spot sizes to optimize image resolution and depth of field.
-
-
Imaging:
-
Acquire secondary electron (SE) images to visualize the surface topography of the this compound-dentin interface.
-
Obtain backscattered electron (BSE) images to visualize compositional differences, which can help in distinguishing the material layers.
-
Capture images at various magnifications (e.g., 500x, 1000x, 2000x, 5000x) to document the overall interface and highlight specific features.
-
-
Quantitative Gap Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the width and length of any interfacial gaps.
-
Calculate the percentage of the total interface length that exhibits gapping.
-
-
Energy-Dispersive X-ray Spectroscopy (EDX) Analysis:
-
Perform EDX analysis to determine the elemental composition at different points across the interface (line scan) or to map the elemental distribution over a specific area (elemental mapping). This can reveal the diffusion of elements between the material and the dentin.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Microleakage Evaluation of Prisma VLC Dycal with Different Bonding Agents
Introduction
Prisma VLC Dycal is a visible light-cured calcium hydroxide base/liner designed for direct and indirect pulp capping and as a protective liner under various restorative materials.[1] Its ability to prevent microleakage, the microscopic passage of bacteria, fluids, and ions between a restorative material and the tooth structure, is critical for clinical success. Microleakage can lead to postoperative sensitivity, secondary caries, and pulpal inflammation.[2][3] The interaction between this compound and overlying bonding agents can significantly influence the integrity of the seal at the restoration-tooth interface.
These application notes provide a detailed protocol for the in vitro evaluation of microleakage of this compound when used in conjunction with different dental bonding agents. The methodology is based on common practices in microleakage research, including dye penetration tests.[3][4][5]
Data Presentation
A structured table is essential for the clear and comparative presentation of quantitative microleakage data. The following table template can be used to summarize the findings of a study evaluating this compound with various bonding agents.
Table 1: Microleakage Scores of this compound with Different Bonding Agents
| Bonding Agent Group | N (Sample Size) | Mean Microleakage Score* | Standard Deviation | Minimum Score | Maximum Score |
| Control (No Bonding Agent) | |||||
| Bonding Agent A (e.g., Total-Etch) | |||||
| Bonding Agent B (e.g., Self-Etch) | |||||
| Bonding Agent C (e.g., Universal) |
*Microleakage scores are typically determined using a graded scale (e.g., 0-4) based on the extent of dye penetration as observed under a stereomicroscope.[6][7]
Experimental Protocols
The following is a detailed protocol for an in vitro study to assess the microleakage of this compound with different bonding agents.
1. Tooth Selection and Preparation
-
Tooth Selection: Select a cohort of freshly extracted, caries-free human premolars or molars.[7][8] The teeth should be free of cracks and restorations.
-
Cleaning and Storage: Clean the teeth of any soft tissue debris and store them in a solution such as distilled water or saline at room temperature to prevent dehydration.
-
Cavity Preparation: Prepare standardized Class V cavities on the buccal or lingual surfaces of the teeth.[7][8] The dimensions of the cavities should be consistent (e.g., 3mm mesio-distally, 2mm occluso-gingivally, and 2mm deep). The occlusal margin of the cavity should be in enamel and the gingival margin in dentin/cementum.
2. Restorative Procedure
-
Group Allocation: Randomly divide the prepared teeth into experimental groups, with each group corresponding to a different bonding agent to be tested, plus a control group where no bonding agent is used over the this compound.
-
Application of this compound: Apply a thin layer of this compound to the axial wall of the prepared cavities according to the manufacturer's instructions.[1] Light-cure the material for the recommended time using a dental curing light.
-
Application of Bonding Agents:
-
For the experimental groups, apply the respective bonding agents over the cured this compound and the surrounding cavity walls, following the manufacturer's protocol for each agent (e.g., etching, priming, and bonding steps).
-
For the control group, proceed directly to the placement of the restorative material without an intervening bonding agent.
-
-
Placement of Composite Resin: Place a universal composite resin over the liner and bonding agent in increments, and light-cure each increment as per the manufacturer's guidelines.
-
Finishing and Polishing: Finish and polish the restorations with appropriate dental instruments to create a smooth surface.
3. Thermocycling
-
To simulate the thermal stresses experienced in the oral environment, subject the restored teeth to thermocycling.[2][5] A typical thermocycling regimen involves alternating immersion in water baths at 5°C and 55°C for a set number of cycles (e.g., 500 cycles) with a dwell time of 30 seconds in each bath.[5]
4. Dye Penetration Test
-
Specimen Sealing: Seal the apices of the teeth with a material like sticky wax or composite resin to prevent dye entry through the apical foramen.[3] Coat the entire surface of each tooth with two layers of nail varnish, leaving a 1mm window around the margins of the restoration.[6]
-
Dye Immersion: Immerse the teeth in a 2% methylene blue or 0.5% basic fuchsin dye solution for 24 hours at 37°C.[3][4][5]
-
Sectioning: After immersion, thoroughly rinse the teeth under running water and section them longitudinally through the center of the restoration using a diamond saw under water cooling.
5. Microleakage Evaluation
-
Stereomicroscopic Analysis: Examine the sectioned specimens under a stereomicroscope at a magnification of 20x to 40x to assess the extent of dye penetration at the tooth-restoration interface.
-
Scoring: Score the degree of microleakage using a standardized scale. A common scoring system is as follows[6][7]:
-
Score 0: No dye penetration.
-
Score 1: Dye penetration up to one-third of the cavity depth.
-
Score 2: Dye penetration up to two-thirds of the cavity depth.
-
Score 3: Dye penetration along the entire cavity wall to the axial wall.
-
Score 4: Dye penetration into the axial wall and/or pulp.
-
6. Statistical Analysis
-
Analyze the collected microleakage scores using appropriate non-parametric statistical tests, such as the Kruskal-Wallis test, to determine if there are significant differences between the experimental groups.[7][9] A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for microleakage evaluation.
References
- 1. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Techniques for Microleakage Evaluation of Coronary Restorative Materials: A Scoping and Mapping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microleakage in composite and ceramic restorations—a review of staining protocols | Keremedchieva | Scripta Scientifica Medicinae Dentalis [journals.mu-varna.bg]
- 5. thejcdp.com [thejcdp.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of microleakage using different bonding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
Troubleshooting & Optimization
Technical Support Center: Preventing Marginal Gap Formation with Prisma VLC Dycal Under Composites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Prisma VLC Dycal as a liner under composite restorations to prevent marginal gap formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a one-component, visible light-cured calcium hydroxide base/liner.[1] It is designed for use in direct and indirect pulp capping and as a protective liner under a variety of dental restorative materials, including composites, adhesives, varnishes, and cements.[1] Its formulation is intended to protect the pulp and will not inhibit the polymerization of acrylic and composite restorations.[1]
Q2: How does this compound contribute to preventing marginal gap formation?
A: this compound's role in preventing marginal gaps is primarily attributed to its physical properties. It has a low modulus of elasticity, which may allow it to act as a stress-absorbing layer between the rigid dentin and the shrinking composite material during polymerization.[2] Additionally, it has very low water solubility and is minimally affected by phosphoric acid, which contributes to its stability and integrity at the restorative interface.[1]
Q3: Can the polymerization shrinkage of the overlying composite still create a marginal gap when using this compound?
A: Yes. While this compound can help mitigate stress, the polymerization shrinkage of the composite restoration remains a significant factor. Research has suggested that the strong adhesion of the composite to the this compound liner can sometimes cause the liner to be pulled away from the dentin floor during composite polymerization, potentially leading to gap formation.
Q4: How does this compound compare to glass ionomer liners in terms of sealing and strength?
A: Studies have shown that glass ionomer materials are generally stronger than calcium hydroxide liners.[2] In terms of sealing, some research indicates that glass ionomer liners may exhibit less microleakage compared to calcium hydroxide liners under certain restorative materials. However, this compound has demonstrated good sealing ability in other applications, with one study on root perforations showing significantly less dye penetration compared to other materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Evidence of a marginal gap at the liner-dentin interface. | 1. Polymerization shrinkage of the composite: The overlying composite shrinks during curing, pulling the liner away from the dentin. 2. Inadequate adaptation of the liner: The liner was not closely adapted to the cavity floor during placement. 3. Contamination of the dentin surface: Moisture or debris on the dentin surface prevented proper adhesion. | 1. Use an incremental layering technique for the composite: Place and cure the composite in small increments (≤2mm) to reduce the overall shrinkage stress. 2. Ensure intimate contact of the liner: Gently apply the liner to the cavity floor, ensuring it is well-adapted to all surfaces. 3. Maintain a clean and dry operating field: Use proper isolation techniques (e.g., rubber dam) to prevent contamination. |
| Post-operative sensitivity. | 1. Marginal gap formation: Gaps can allow for fluid movement, leading to sensitivity. 2. Incomplete polymerization of the liner or composite: Insufficient light-curing can leave unreacted monomers that may irritate the pulp. | 1. Follow the recommended application techniques to minimize gap formation. 2. Ensure adequate light-curing: Use a properly calibrated curing light and follow the manufacturer's recommended curing time for both the liner and the composite. |
| Dislodgement of the restoration. | 1. Poor bond strength between the liner and the composite. 2. Cohesive failure within the liner. | 1. Ensure the liner surface is not contaminated before placing the composite. 2. Apply the liner in a thin, uniform layer as a thick layer may be more prone to fracture. |
Quantitative Data Summary
The following tables summarize key quantitative data from various in-vitro studies. It is important to note that experimental conditions can vary significantly between studies, and these values should be interpreted as comparative indicators rather than absolute in-vivo performance predictors.
Table 1: Shear Bond Strength of Liners to Composite Resin
| Liner Material | Mean Shear Bond Strength (MPa) ± SD |
| Light-Cured Dycal (e.g., this compound) | 11.29 ± 1.89 |
| TheraCal LC | 8.19 ± 4.71 |
| Biodentine | 2.17 ± 1.29 |
| Chemically Cured Dycal | Not Reported |
| Control (No Liner) | 12.30 ± 1.54 |
Data adapted from a study evaluating the influence of various pulp capping materials on the shear bond strength of resin composite to dentin.
Table 2: Microleakage Scores of Liners Under Restorations (Dye Penetration Method)
| Liner Material | Restoration Type | Microleakage Score (0-4 Scale) |
| This compound | Composite Resin | Some studies indicate a potential for higher microleakage scores compared to self-cured calcium hydroxide due to composite shrinkage. |
| Glass Ionomer Cement | Amalgam | Significantly less microleakage than calcium hydroxide liners in some studies. |
Microleakage scores are often reported on a 0-4 or similar ordinal scale, where 0 represents no dye penetration and higher scores indicate increasing levels of leakage.
Experimental Protocols
1. Shear Bond Strength Testing
-
Specimen Preparation: Cylindrical blocks of the liner material are prepared. A composite resin cylinder is then bonded to the surface of the liner.
-
Testing Procedure: The bonded specimens are mounted in a universal testing machine. A shear force is applied at the liner-composite interface at a constant crosshead speed until failure occurs.
-
Data Analysis: The force at failure is recorded, and the shear bond strength is calculated in megapascals (MPa) by dividing the failure load by the bonded surface area.
2. Microleakage Assessment (Dye Penetration Method)
-
Specimen Preparation: Standardized cavities are prepared in extracted human or bovine teeth. The cavities are restored with the liner and composite material according to the manufacturer's instructions.
-
Thermocycling: The restored teeth are subjected to a series of temperature cycles (e.g., 5°C and 55°C) to simulate the oral environment and stress the restoration margins.
-
Dye Immersion: The teeth are then immersed in a dye solution (e.g., 2% methylene blue or basic fuchsin) for a specified period.
-
Sectioning and Evaluation: The teeth are sectioned, and the extent of dye penetration at the restoration margins is evaluated under a stereomicroscope. The degree of leakage is typically scored on an ordinal scale (e.g., 0 = no leakage, 4 = leakage to the axial wall).
Visualizations
References
Effect of polymerization shrinkage of composites on Prisma VLC Dycal adaptation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Prisma VLC Dycal as a liner under composite restorations, specifically addressing the challenges posed by composite polymerization shrinkage.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary function of this compound?
This compound is a visible light-cured calcium hydroxide base/liner. Its main purpose is to serve as a protective barrier for the dental pulp in deep cavity preparations, shielding it from potential chemical and thermal irritation from restorative materials. It is used for both direct and indirect pulp capping.
Q2: How does polymerization shrinkage of dental composites affect the underlying this compound?
Polymerization shrinkage is the volumetric reduction that occurs when a composite resin is cured. This shrinkage can create stress at the interface between the composite and the underlying liner. If the stress is significant, it can lead to the formation of microgaps, compromising the seal and potentially causing post-operative sensitivity or restoration failure.
Q3: My SEM/micro-CT analysis shows a gap between the this compound and the overlying composite. What could be the cause?
Several factors can contribute to gap formation at the Dycal-composite interface:
-
High Polymerization Shrinkage of Composite: Composites with higher volumetric shrinkage will exert greater stress on the underlying liner, increasing the likelihood of debonding.
-
Inadequate Curing of Dycal: If this compound is not adequately light-cured, its mechanical properties will be compromised, making it more susceptible to the stresses of composite shrinkage.
-
Contamination of the Dycal Surface: Any contamination of the cured Dycal surface (e.g., with saliva, blood, or oil from air lines) before the application of the bonding agent and composite can interfere with adhesion.
-
Improper Application of Bonding Agent: The bonding agent must be applied according to the manufacturer's instructions to ensure a strong bond between the Dycal and the composite.
Q4: Can the type of composite I use influence the adaptation to this compound?
Yes, the choice of composite can significantly impact the adaptation. Composites with lower polymerization shrinkage, such as some bulk-fill or silorane-based composites, are expected to generate less stress and may result in better adaptation to the Dycal liner. However, direct comparative studies are limited.
Q5: What are the best practices for applying this compound to minimize the risk of poor adaptation?
-
Ensure a Clean and Dry Cavity: The dentin surface should be clean and dry before applying Dycal.
-
Apply a Thin, Uniform Layer: Apply a thin, even layer of this compound only to the deep areas of the cavity preparation. Avoid placing it on the cavosurface margins.
-
Adequate Light Curing: Light cure the Dycal according to the manufacturer's specified time and intensity.
-
Follow Composite and Adhesive Manufacturer's Instructions: Meticulously follow the instructions for the specific adhesive system and composite resin you are using.
Q6: I am observing cohesive failure within the Dycal layer in my experiments. What does this indicate?
Cohesive failure within the Dycal suggests that the bond strength of the adhesive to both the Dycal and the overlying composite is greater than the internal strength of the Dycal itself. This is not necessarily a negative outcome, as it indicates good adhesion at the interfaces. However, if it occurs under minimal stress, it might point to incomplete curing of the Dycal.
Experimental Protocols
Protocol 1: Evaluation of Interfacial Adaptation using Scanning Electron Microscopy (SEM)
Objective: To qualitatively and quantitatively assess the presence and size of microgaps at the this compound-composite interface.
Methodology:
-
Sample Preparation:
-
Prepare standardized Class V cavities in extracted human or bovine teeth.
-
Apply a thin layer of this compound to the axial wall of the cavity and light-cure according to the manufacturer's instructions.
-
Apply a dental adhesive system as per the manufacturer's protocol.
-
Place the composite resin in increments (or bulk-fill, depending on the material) and light-cure each increment.
-
Store the restored teeth in distilled water at 37°C for 24 hours.
-
-
Sectioning:
-
Embed the teeth in epoxy resin.
-
Section the teeth longitudinally through the center of the restoration using a slow-speed diamond saw under water cooling.
-
-
Finishing and Polishing:
-
Polish the sectioned surfaces with a series of silicon carbide papers of decreasing grit size, followed by diamond pastes to achieve a mirror-like finish.
-
-
SEM Analysis:
-
Sputter-coat the polished specimens with a conductive material (e.g., gold-palladium).
-
Examine the Dycal-composite interface under a scanning electron microscope at various magnifications.
-
Capture images of representative areas of the interface.
-
Use image analysis software to measure the width and length of any observed gaps.
-
Protocol 2: Non-destructive 3D Evaluation of Adaptation using Micro-Computed Tomography (Micro-CT)
Objective: To non-destructively visualize and quantify the volume of interfacial gaps between this compound and the composite restoration.
Methodology:
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 (steps 1a-1e).
-
-
Micro-CT Scanning:
-
Mount the restored tooth on the micro-CT scanner's stage.
-
Perform a 360-degree scan of the tooth at a high resolution.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the scanned images into a 3D volume using the micro-CT software.
-
Virtually slice through the reconstructed volume to examine the Dycal-composite interface from multiple angles.
-
Use the software's analysis tools to segment and quantify the volume of any voids or gaps at the interface.
-
Calculate the percentage of the total interface area that exhibits a gap.
-
Data Presentation
Due to the lack of direct comparative studies in the initial literature search, a quantitative data table comparing the adaptation of this compound under high vs. low shrinkage composites cannot be provided at this time. Researchers are encouraged to use the experimental protocols above to generate such data. The table below is a template for how such data could be presented.
| Composite Type | Mean Polymerization Shrinkage (%) | Mean Gap Width at Dycal Interface (μm) ± SD (SEM) | Mean Gap Volume at Dycal Interface (mm³) ± SD (Micro-CT) |
| High-Shrinkage Composite A | [Value] | [Value] | [Value] |
| Low-Shrinkage Composite B | [Value] | [Value] | [Value] |
| Bulk-Fill Composite C | [Value] | [Value] | [Value] |
Visualizations
Caption: Experimental workflow for evaluating Dycal-composite adaptation.
Caption: Factors leading to poor Dycal-composite adaptation.
Optimizing light-curing time for Prisma VLC Dycal in deep cavities
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the light-curing time for Prisma VLC Dycal, particularly in deep cavity applications.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended curing time for this compound?
A1: The manufacturer, Dentsply Sirona, suggests a 20-second light cure for this compound.[1] However, this is a general recommendation and may not be sufficient for thicknesses greater than what is typically used for a liner in deep cavities.
Q2: What is the maximum recommended thickness for a single layer of this compound in a deep cavity?
A2: For deep cavities where the remaining dentin thickness is less than 1 mm, it is advisable to apply this compound only in the deepest areas.[2] While no specific maximum thickness is provided by the manufacturer, best practices suggest applying it in thin increments (e.g., 0.5 mm) to ensure complete polymerization.
Q3: Can this compound inhibit the polymerization of overlying composite restorations?
A3: No, this compound is formulated so that it will not inhibit the polymerization of acrylic and composite restorative materials placed over it.[3]
Q4: What factors can affect the curing depth of this compound?
A4: Several factors can influence the depth of cure, including the thickness of the material, the intensity and wavelength of the curing light, the duration of light exposure, and the distance of the light guide tip from the material's surface.[4]
Q5: How can I be certain that the this compound at the base of a deep cavity is fully cured?
A5: Visual inspection of the surface is not a reliable indicator of complete curing at depth. The most accurate way to ensure complete polymerization is to follow a validated experimental protocol to determine the optimal curing time for the specific thickness and light-curing unit used in your research. A common method is to assess the hardness of the material at various depths.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Soft or Uncured Material at the Bottom of the Cavity | Insufficient curing time for the applied thickness. | Increase the light-curing time. It is crucial to determine the necessary exposure time for a given thickness with your specific light-curing unit. Consider placing the material in thinner increments. |
| Low light intensity from the curing unit. | Check the output of your curing light using a radiometer. Ensure the light guide is clean and free of debris.[5] | |
| Incorrect positioning of the light guide. | Position the light guide tip as close as possible to the material without touching it, and ensure it is perpendicular to the surface for direct light access. | |
| Dislodgement of the this compound Layer | Incomplete polymerization leading to poor adhesion. | Ensure the material is fully cured by optimizing the curing time and technique. |
| Contamination of the cavity preparation. | Ensure the cavity is properly isolated and dry before applying the material. | |
| Material appears opaque or discolored after curing | Incomplete polymerization. | Re-evaluate your curing protocol, including time, light intensity, and application thickness. |
| Contamination during placement. | Use clean instruments and maintain a sterile field during application. |
Experimental Protocols
Determining Optimal Light-Curing Time for this compound
This protocol outlines a method to determine the relationship between the thickness of this compound and the required light-curing time to achieve adequate polymerization. This method is adapted from the ISO 4049 standard for depth of cure determination and incorporates hardness testing for a more quantitative assessment.
Materials:
-
This compound
-
Light-curing unit with a known and consistent output
-
Cylindrical molds (e.g., stainless steel or Teflon) with a 4 mm internal diameter and varying heights (e.g., 0.5 mm, 1.0 mm, 1.5 mm, 2.0 mm)
-
Glass slides and Mylar strips
-
Microhardness tester (e.g., Vickers or Knoop)
-
Plastic filling instrument
-
Timer
Methodology:
-
Sample Preparation:
-
Place a Mylar strip on a glass slide.
-
Position a cylindrical mold of a specific height (e.g., 0.5 mm) on the Mylar strip.
-
Fill the mold with this compound, ensuring there are no voids.
-
Place a second Mylar strip on top and gently press with another glass slide to create a flat surface and extrude any excess material.
-
-
Light Curing:
-
Remove the top glass slide and Mylar strip.
-
Position the tip of the light-curing unit directly on the surface of the mold.
-
Light-cure the sample for a predetermined time (e.g., 20, 30, 40, 50, 60 seconds). A separate sample should be prepared for each time point and thickness.
-
-
Hardness Testing:
-
After curing, carefully remove the specimen from the mold.
-
Measure the Knoop or Vickers hardness on the top surface (exposed to the light) and the bottom surface. Take at least three readings at each surface and calculate the average.
-
The bottom surface hardness should be at least 80-85% of the top surface hardness to be considered adequately cured.
-
-
Data Analysis:
-
Record the hardness values for each thickness and curing time combination.
-
Determine the minimum curing time required to achieve the 80-85% bottom-to-top hardness ratio for each thickness.
-
Plot the data to visualize the relationship between material thickness and required curing time.
-
Data Presentation
The following table presents hypothetical data from the experimental protocol described above to illustrate the expected relationship between this compound thickness, curing time, and the resulting bottom-to-top surface hardness ratio.
Table 1: Hypothetical Curing Time Optimization for this compound
| Thickness (mm) | Curing Time (seconds) | Top Surface Hardness (KHN) | Bottom Surface Hardness (KHN) | Bottom/Top Hardness Ratio (%) |
| 0.5 | 20 | 55 | 48 | 87% |
| 30 | 56 | 50 | 89% | |
| 1.0 | 20 | 54 | 40 | 74% |
| 30 | 55 | 47 | 85% | |
| 40 | 56 | 50 | 89% | |
| 1.5 | 30 | 55 | 39 | 71% |
| 40 | 56 | 46 | 82% | |
| 50 | 57 | 51 | 89% | |
| 2.0 | 40 | 56 | 37 | 66% |
| 50 | 57 | 45 | 79% | |
| 60 | 58 | 50 | 86% |
Note: This table contains example data for illustrative purposes. Researchers should generate their own data based on their specific equipment and experimental conditions.
Visualizations
Caption: Experimental workflow for determining optimal curing time.
Caption: Troubleshooting logic for incomplete curing.
References
- 1. Dental Liners | Dentsply Sirona USA [dentsplysirona.com]
- 2. dentistrytoday.com [dentistrytoday.com]
- 3. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 4. Loop LED Curing Light Troubleshooting | Garrison Dental [garrisondental.com]
- 5. dentalproductsreport.com [dentalproductsreport.com]
Degradation of Prisma VLC Dycal in an acidic or inflammatory environment
Welcome to the technical support center for Prisma VLC Dycal. This resource is designed for researchers, scientists, and drug development professionals investigating the properties and biocompatibility of this visible light-cured, resin-modified calcium hydroxide liner, particularly its behavior in acidic or inflammatory experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the composition of this compound and how does it influence its degradation?
This compound is a single-component, visible light-cured base/liner.[1] Its composition consists of calcium hydroxide and barium sulfate dispersed in a urethane dimethacrylate (UDMA) resin matrix.[2] This resin-modified formulation provides superior physical properties and lower water solubility compared to traditional two-paste calcium hydroxide cements.[1][2][3] The degradation process is influenced by both the resin matrix and the filler. The UDMA resin matrix is susceptible to hydrolytic degradation, especially in aggressive acidic or alkaline environments, while the calcium hydroxide filler can be dissolved by acids.
Q2: How does this compound degrade in an acidic environment?
While this compound is designed to be minimally affected by phosphoric acid etchants used in restorative dentistry, prolonged exposure to acidic conditions (e.g., in in vitro models simulating carious lesions or acidic oral environments) can lead to degradation.[1] The degradation process in resin-based materials typically involves two main mechanisms:
-
Erosion of the Polymer Matrix: Acidic conditions can accelerate the hydrolysis of the ester bonds within the UDMA resin matrix, leading to softening, swelling, and a gradual breakdown of the material's surface.[4][5]
-
Filler-Matrix Debonding: The interface between the filler particles (calcium hydroxide, barium sulfate) and the resin matrix can be weakened by acid attack. This can lead to the dislodging or "plucking" of filler particles, increasing surface roughness and accelerating material breakdown.[5][6]
Q3: What is the expected impact of an inflammatory environment on the material?
An inflammatory environment can affect the material both chemically and biologically.
-
Chemical Effects: Inflammation can lead to a localized drop in pH due to the metabolic activity of inflammatory cells (e.g., macrophages), creating an acidic microenvironment that promotes the degradation mechanisms described above.
-
Biological Effects: Inflammatory cells, particularly macrophages, can release enzymes and reactive oxygen species (ROS) that may contribute to the biodegradation of the polymer matrix. Furthermore, degradation byproducts from the material itself could influence the inflammatory response.
Q4: What are the primary degradation byproducts and their potential cytotoxicity?
The primary degradation byproducts can include:
-
Calcium and hydroxyl ions from the dissolution of calcium hydroxide.
-
Unpolymerized or residual resin monomers (e.g., UDMA, TEGDMA) that can leach from the matrix.[3]
-
Oligomers and other breakdown products from the hydrolysis of the polymer backbone.
Residual resin monomers are often cited as a primary source of cytotoxicity for resin-based dental materials.[3] These molecules can induce cellular stress, apoptosis, and an inflammatory response in pulp or surrounding cells.[3][7] Studies have shown that resin-modified liners can exhibit varying levels of cytotoxicity, potentially linked to the degree of polymerization and the rate of monomer elution.[3][8][9]
Q5: Does light-curing affect the material's stability and biocompatibility?
Yes. The degree of conversion of the resin monomers during light-curing is critical. Inadequate polymerization can result in a higher concentration of leachable, unreacted monomers, which increases cytotoxicity.[3] Conversely, proper light-curing enhances the material's physical properties, reduces solubility, and minimizes the release of potentially harmful components.[2][10] The photoactivation process in resin-modified calcium hydroxide liners has been shown to negatively interfere with the release of calcium ions and the material's ability to create an alkaline pH, which are key features of traditional calcium hydroxide cements.[10]
Troubleshooting Guides
Issue: Accelerated degradation of this compound is observed in our in vitro acidic culture model.
| Potential Cause | Troubleshooting Action |
| Incomplete Polymerization | Ensure the light-curing unit has the correct wavelength and intensity for this compound. Verify curing time and distance from the sample surface as per manufacturer instructions. A higher degree of conversion enhances acid resistance. |
| Aggressive Acidic Medium | The type and concentration of the acid are critical. Lactic acid, commonly found in carious lesions, can be particularly aggressive. Consider characterizing the pH and titratable acidity of your medium, as the latter can play a significant role in degradation.[11][12] |
| Thermocycling Stress | If your protocol involves temperature fluctuations (thermocycling), this can create micro-fractures and accelerate the diffusion of acidic media into the material, increasing degradation rates.[13][14] |
Issue: High cytotoxicity observed in cell culture experiments with this compound eluates.
| Potential Cause | Troubleshooting Action |
| Leaching of Unreacted Monomers | This is the most common cause of cytotoxicity.[3] Ensure complete polymerization. Consider pre-washing or aging the samples in a buffer solution for a short period (e.g., 24 hours) before creating the experimental eluates to remove loosely bound components. |
| Incorrect Eluate Preparation | Standardize the eluate preparation according to ISO 10993-12 guidelines. The ratio of the sample surface area to the volume of culture medium is a critical parameter that must be controlled.[3] |
| High Initial pH | While resin-modified liners produce a less alkaline environment than traditional cements, an initial release of hydroxyl ions could still impact cell viability depending on your cell type's sensitivity.[7] Measure the pH of your conditioned medium before applying it to cells. |
Data Presentation
Table 1: Comparative Properties of Resin-Modified vs. Traditional Calcium Hydroxide Liners
This table summarizes typical findings from the literature, comparing key parameters relevant to degradation and biocompatibility. Note that specific values for this compound may vary.
| Property | Resin-Modified Ca(OH)₂ (e.g., this compound) | Traditional Chemical-Cure Ca(OH)₂ (e.g., Dycal) | Rationale & Significance |
| Solubility in Water/Acid | Very Low[1][2] | High[2][15] | Lower solubility improves longevity and stability under restorations. |
| Mechanical Strength | Superior (Higher compressive/flexural strength)[2][16] | Low | Higher strength prevents fracture under occlusal forces. |
| Calcium Ion Release | Lower / Negligible[2][10][15] | Higher[15] | High Ca²⁺ release is linked to the therapeutic effect (dentin bridge formation). |
| pH of Surrounding Medium | Neutral to slightly alkaline[3][15] | Highly Alkaline (pH 10-12)[7][15] | High alkalinity provides an antibacterial effect but can also cause initial cytotoxicity.[7] |
| Primary Cytotoxicity Source | Leachable resin monomers[3] | High pH (caustic effect)[7] | The mechanism of cytotoxicity differs significantly between the material types. |
Experimental Protocols
Protocol 1: In Vitro Degradation in Acidic Medium
This protocol outlines a general procedure for assessing the degradation of this compound samples in an acidic environment.
-
Sample Preparation:
-
Fabricate disc-shaped specimens of this compound (e.g., 7 mm diameter, 2 mm height) using standardized molds.[3][17]
-
Light-cure the specimens according to the manufacturer’s instructions, ensuring the light guide is held close to the surface for the recommended duration.
-
Measure the initial dry mass (m₁) of each specimen using a precision analytical balance.
-
-
Aging Protocol:
-
Prepare an acidic aging solution. A common choice is a 0.1 M lactic acid solution buffered to a specific pH (e.g., pH 4.5 or 5.5).
-
Immerse each specimen in a sealed container with a fixed volume of the aging solution (e.g., 10 mL).
-
Incubate the containers at 37°C for predetermined time points (e.g., 24 hours, 7 days, 14 days, 28 days).
-
-
Analysis:
-
At each time point, remove the specimens from the solution, rinse gently with deionized water, and dry them thoroughly in a desiccator until a constant weight is achieved.
-
Measure the final dry mass (m₂).
-
Calculate the percentage of mass loss: Mass Loss (%) = ((m₁ - m₂) / m₁) * 100.
-
Optional: Analyze the surface topography using Scanning Electron Microscopy (SEM) to observe signs of erosion, cracking, or filler particle loss.[5][6]
-
Optional: Measure the pH of the aging solution at each time point to monitor any neutralizing effect of the material.[17]
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol is based on ISO 10993-12 and is used to evaluate the cytotoxicity of material eluates.[3]
-
Eluate (Extract) Preparation:
-
Prepare and sterilize this compound disc specimens (e.g., by UV irradiation).
-
Place the sterile specimens in a sterile container with a complete cell culture medium (e.g., DMEM with 10% FBS) at a standardized surface area-to-volume ratio (e.g., 3 cm²/mL).
-
Incubate at 37°C for a defined period (e.g., 24 or 72 hours) to create the "conditioned medium" or eluate.
-
-
Cell Culture:
-
Cell Exposure:
-
Remove the standard culture medium from the cells.
-
Replace it with the prepared this compound eluate. Include a positive control (e.g., medium with a known cytotoxic agent like 0.1% Triton X-100) and a negative control (fresh culture medium).
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
Remove the eluate and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).
-
Read the absorbance of the solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the negative control.
-
Visualizations
Degradation & Cellular Response Workflow
Caption: Experimental workflow for testing material degradation.
Material-Induced Inflammatory Signaling
References
- 1. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 2. Calcium hydroxide liners: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion release, biocompatibility, and bioactivity of resin-modified calcium hydroxide cavity liners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The First Step in Standardizing an Artificial Aging Protocol for Dental Composites—Evaluation of Basic Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SURFACE DEGRADATION OF COMPOSITE RESINS BY ACIDIC MEDICINES AND pH-CYCLING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of cytotoxicity and antibacterial activity of different pulp capping liners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flexural Strength and Cytotoxicity of ZCC, a Resin Modified Zinc-Calcium Liner Prototype | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Selected Artificial Aging Protocols for Dental Composites Including Fatigue and Fracture Tests [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Physical properties of calcium hydroxide and glass-ionomer base and lining materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Minimizing Cytotoxicity of Prisma VLC Dycal Components in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prisma VLC Dycal in cell culture. Our goal is to help you minimize the cytotoxic effects of its components and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a visible light-cured calcium hydroxide-based material used for direct and indirect pulp capping and as a protective base/liner under dental filling materials.[1][2][3] According to its Safety Data Sheet, the main hazardous components are:
-
Urethane dimethacrylate (UDMA) resin: < 65%
-
Polymerizable dimethacrylate resins: < 10%
-
Barium Sulfate: < 25%
-
Calcium Hydroxide: < 25%[4]
It is important to note that unpolymerized resin monomers, such as UDMA and other dimethacrylates, are the primary source of cytotoxicity.[5][6]
Q2: Why am I observing high levels of cell death in my cultures exposed to this compound?
High cytotoxicity is often due to the leaching of unpolymerized resin monomers from the material into the cell culture medium.[6] These monomers, primarily UDMA and other dimethacrylates, can induce cell death through various mechanisms, including:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) and depletion of intracellular antioxidants like glutathione (GSH).[7][8][9][10][11]
-
Apoptosis: Programmed cell death triggered by DNA damage and mitochondrial dysfunction.[7][8][12][13][14]
-
Cell Cycle Arrest: Inhibition of cell proliferation.[7]
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
Several strategies can be employed to minimize the cytotoxic effects of this compound:
-
Ensure Complete Polymerization: Inadequate curing is a major cause of monomer leaching.[15] Increase the light-curing time beyond the manufacturer's recommendation to enhance the degree of polymerization.
-
Post-Curing: After the initial light cure, consider a post-curing step, such as incubating the material at 37°C for 24 hours, to further promote polymerization.
-
Use of an Intermediate Barrier: In some experimental setups, a barrier material can be used to simulate the dentin layer in a tooth, which can reduce the direct contact of leachable components with the cells.
-
Eluate Preparation: Instead of direct contact, prepare eluates by incubating the cured material in culture medium for a specific period (e.g., 24 hours). You can then use serial dilutions of this eluate to treat your cells, allowing you to determine a non-toxic concentration.[16]
-
Incorporate Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), in the cell culture medium can help mitigate the effects of oxidative stress induced by the leached monomers.[17][18][19][20][21]
Q4: What is the oxygen-inhibited layer and should I remove it?
The oxygen-inhibited layer is a thin, uncured layer of resin that forms on the surface of the material when it is exposed to air during polymerization. This layer is rich in unpolymerized monomers and can be a significant source of cytotoxicity. Removing this layer, for example by gently wiping with an ethanol-soaked cotton pellet, can significantly reduce cell death.[16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent sample preparation. | Standardize the preparation of this compound samples, including the volume of material, curing time, and post-curing procedures. Ensure consistent eluate preparation methods if used. |
| Cell culture variability. | Use cells from the same passage number and ensure consistent cell seeding densities. Regularly check for mycoplasma contamination. | |
| Low absorbance values in MTT assay. | Low cell density. | Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the time of the assay.[22] |
| High cytotoxicity of the material. | Prepare serial dilutions of the eluate to find a concentration that results in a measurable response. | |
| High background signal in LDH assay. | Serum in the culture medium. | Some sera can have high endogenous LDH activity. Use a low-serum medium or a serum-free medium for the assay period. Alternatively, perform a background control with medium alone. |
| Contamination. | Ensure aseptic techniques to prevent microbial contamination, which can lead to cell lysis and LDH release. | |
| Unexpected cell morphology changes. | Sublethal toxicity. | Even at concentrations that do not cause widespread cell death, leached monomers can induce stress responses and alter cell morphology. Document these changes and consider them as part of your results. |
| pH shift in the medium. | Calcium hydroxide can increase the pH of the culture medium. Monitor the pH and use a buffered medium if necessary. |
Quantitative Data Summary
Table 1: Cytotoxicity of Common Resin Monomers (TC50 Values)
The following table summarizes the 50% toxic concentration (TC50) values for common resin monomers found in dental materials, as determined by MTT and LDH assays on human gingival fibroblasts. Lower TC50 values indicate higher cytotoxicity.
| Monomer | MTT Assay TC50 (mM) | LDH Assay TC50 (mM) |
| Bis-GMA | 0.32 | 0.36 |
| TEGDMA | >5.8 | >6.7 |
| DMAEMA | 2.8 | 3.5 |
| HPMA | 3.5 | 4.2 |
| HEMA | 5.8 | 6.7 |
| (Data adapted from Moharamzadeh et al., J Mater Sci Mater Med, 2007)[23] |
Table 2: Effect of N-acetylcysteine (NAC) on HEMA-Induced Cytotoxicity
This table demonstrates the protective effect of different concentrations of NAC on human primary gingival fibroblasts exposed to HEMA for 24 hours, as measured by the MTT assay.
| HEMA Concentration (mM) | NAC Concentration (mM) | Cell Viability (% of Control) |
| 10 | 0 | ~50% |
| 10 | 1 | Increased Toxicity |
| 10 | 5 | ~80% |
| 10 | 10 | ~95% |
| (Data interpreted from Chang et al., J Endod, 2014)[19] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Sample Preparation: Prepare discs of cured this compound (e.g., 5 mm diameter, 2 mm thick).
-
Eluate Preparation: Incubate the cured discs in complete cell culture medium (e.g., 1 ml per disc) for 24 hours at 37°C. Collect the eluate and prepare serial dilutions.
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[16]
-
Treatment: Replace the medium with the prepared eluate dilutions and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the eluate and add 50 µL of MTT solution (1 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of isopropanol or DMSO to each well to dissolve the formazan crystals.[16][24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Sample and Eluate Preparation: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Seeding and Treatment: Follow steps 3 and 4 from the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer) and negative controls (untreated cells).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant.[25][26]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[26]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[25]
Apoptosis Detection by Annexin V Staining
This protocol identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer cell membrane.
-
Sample and Eluate Preparation: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Seeding and Treatment: Seed cells in 12-well plates and treat with the eluate for the desired time.[12]
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Use a commercial Annexin V-FITC apoptosis detection kit.[12] Resuspend the cells in the provided binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Oxidative stress pathway induced by resin monomers.
Caption: Intrinsic apoptosis pathway activated by resin monomers.
References
- 1. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 2. midwestdental.com [midwestdental.com]
- 3. 3zdental.ca [3zdental.ca]
- 4. safcodental.com [safcodental.com]
- 5. mdpi.com [mdpi.com]
- 6. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 10. Dental resin monomers induce early and potent oxidative damage on human odontoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of Inflammatory and Apoptosis Pathways on Human Gingival Fibroblasts Exposed to Dental Resin Composites | MDPI [mdpi.com]
- 14. Involvement of oxidative stress in mutagenicity and apoptosis caused by dental resin monomers in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. N-acetyl cysteine directed detoxification of 2-hydroxyethyl methacrylate by adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of N-acetyl-L-cysteine on ROS production and cell death caused by HEMA in human primary gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. N-Acetyl Cysteine Mediates Protection from 2-Hydroxyethyl Methacrylate Induced Apoptosis via Nuclear Factor Kappa B–Dependent and Independent Pathways: Potential Involvement of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Resin composite monomers alter MTT and LDH activity of human gingival fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 26. LDH cytotoxicity assay [protocols.io]
Controlling for the limited antibacterial effect of Prisma VLC Dycal in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to design experiments that control for the limited antibacterial effect of Prisma VLC Dycal.
Frequently Asked Questions (FAQs)
Q1: Does this compound have an antibacterial effect?
A1: this compound, a visible light-cured (VLC) calcium hydroxide liner, is reported to have limited to no antibacterial activity.[1][2] Studies have shown that its antibacterial properties are significantly less than those of chemically cured calcium hydroxide cements like conventional Dycal.[1] Some research has even concluded that this compound is inert in terms of its antibacterial effect.[1]
Q2: Why is the antibacterial effect of this compound limited?
A2: The limited antibacterial effect is attributed to its composition. This compound consists of calcium hydroxide and barium sulfate dispersed in a urethane dimethacrylate resin.[1] The polymer resin matrix may prevent or significantly reduce the release of calcium and hydroxyl ions, which are the primary agents responsible for the antibacterial and therapeutic effects of traditional calcium hydroxide materials.[1]
Q3: How can the limited antibacterial effect of this compound influence my study's results?
A3: If your research aims to evaluate other therapeutic effects of this compound, such as pulp capping efficacy, biocompatibility, or its ability to stimulate reparative dentin, its minimal antibacterial action can be a significant confounding variable. For instance, if you are comparing this compound to a material with potent antibacterial properties, a superior outcome in the latter could be due to its antibacterial effect rather than its direct interaction with pulp tissue.
Q4: What is a suitable negative control to use in studies with this compound?
A4: An ideal negative control would be a material that is biocompatible but has no known antibacterial or therapeutic effects on dental pulp. Options include sterile materials like glass beads or a resin-based material without any active ingredients. Some studies have used sterile saline as a control in assessing the antibacterial effects of lining materials.[3] The choice of a negative control should be carefully considered based on the specific research question.
Q5: What is a suitable positive control to use alongside this compound?
A5: A suitable positive control for antibacterial effect would be a material with well-documented, strong antibacterial properties. Conventional, chemically cured Dycal is often used for this purpose as it has a significantly higher antimicrobial activity.[1] For studies on pulp capping and reparative dentin formation, Mineral Trioxide Aggregate (MTA) is often considered the "gold standard" due to its excellent biocompatibility and ability to induce a complete reparative bridge.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconclusive results on the biocompatibility of this compound. | The observed cellular response may be influenced by the presence of bacteria, making it difficult to isolate the material's true biocompatibility. | Include a non-antibacterial, inert material as a negative control to establish a baseline cellular response in the presence of bacteria. Also, consider including a material with known high biocompatibility and antibacterial effect (e.g., MTA) as a positive control. |
| Difficulty in attributing reparative dentin formation solely to this compound's therapeutic effect. | If the comparator material has a strong antibacterial effect, it may be creating a more favorable environment for healing, confounding the results. | Design a multi-arm study. Include this compound, a material with strong antibacterial properties (e.g., conventional Dycal), and an inert negative control. This allows for a comparison of the therapeutic effect independent of the antibacterial action. |
| High variability in antibacterial assay results for this compound. | The minimal and inconsistent antibacterial effect of this compound can lead to high variability in standard assays like the agar diffusion test. | Consider using a direct contact test (DCT) in addition to or instead of the agar diffusion test. The DCT is more suitable for materials with low solubility and provides a more direct measure of surface antibacterial activity.[4][5][6] |
Data Presentation
Table 1: Summary of Antibacterial Activity of Selected Pulp Capping Materials
| Material | Type | Reported Antibacterial Activity | Key Findings from Literature |
| This compound | Light-cured Calcium Hydroxide in Resin | Limited to None | Studies report no significant zone of inhibition in agar diffusion tests.[1][2] Its antibacterial action is considered negligible compared to chemically cured Dycal.[1] |
| Conventional Dycal | Chemically-cured Calcium Hydroxide | High | Consistently demonstrates significant antibacterial activity in various in vitro tests.[1][7][8][9] |
| MTA (Mineral Trioxide Aggregate) | Calcium Silicate-based | High | Considered the "gold standard" for pulp capping with proven antibacterial properties and biocompatibility.[2][4] |
| TheraCal LC | Light-cured Resin-modified Calcium Silicate | Variable | Some studies show antibacterial effects, while others find it less effective than conventional Dycal.[7][9] |
| Glass Ionomer Cement | Glass Ionomer | Moderate to High | Exhibits antibacterial properties, which can be a confounding factor if used as a control for non-antibacterial effects.[8] |
Experimental Protocols
Protocol 1: Isolating the Biocompatibility of this compound
This protocol is designed to assess the biocompatibility of this compound while controlling for its limited antibacterial effect.
1. Materials and Groups:
- Test Group: this compound
- Positive Control 1 (Biocompatibility): Mineral Trioxide Aggregate (MTA)
- Positive Control 2 (Antibacterial): Conventional Dycal
- Negative Control (Inert): Sterile glass beads or a custom-fabricated inert resin material.
- Cell Culture: Human dental pulp stem cells (hDPSCs)
2. Methodology:
- Prepare material eluates by incubating sterilized samples of each material in a cell culture medium for 24 hours.
- Seed hDPSCs in a 96-well plate and culture for 24 hours.
- Replace the medium with the prepared material eluates.
- Assess cell viability at 24, 48, and 72 hours using an MTT assay.
- Concurrently, perform a direct contact test to quantify the antibacterial effect of each material against a relevant oral bacterium (e.g., Streptococcus mutans).
3. Data Analysis:
- Compare the cell viability results between the this compound group and the negative control to determine its inherent cytotoxicity, independent of a strong antibacterial effect.
- Use multivariate analysis to statistically control for the confounding variable of antibacterial activity when comparing the biocompatibility of all material groups.[1][10][11][12][13]
Protocol 2: Evaluating the Induction of Reparative Dentin by this compound
This protocol aims to determine if this compound can induce reparative dentin formation, independent of its antibacterial properties.
1. Animal Model and Groups:
- Model: Wistar rats or similar, with surgically created Class V cavities in their molars.
- Group 1: this compound
- Group 2: Mineral Trioxide Aggregate (MTA) (Positive Control)
- Group 3: No lining material (Sham Control)
2. Surgical and Histological Procedure:
- After pulp exposure, apply the respective materials to the cavities.
- Sacrifice the animals at 4 and 8 weeks post-operatively.
- Prepare the teeth for histological analysis (H&E staining, Masson's trichrome staining).
- Evaluate the formation of a dentin bridge, pulpal inflammation, and tissue organization.
3. Microbiological Analysis:
- At the time of sacrifice, collect dentin samples from the cavity floor for microbiological analysis (e.g., qPCR) to quantify the bacterial load in each group.
4. Data Analysis:
- Use analysis of covariance (ANCOVA) to compare the extent of dentin bridge formation between the groups, with the bacterial load as a covariate. This will allow for the assessment of the true dentin-inducing potential of this compound while statistically controlling for differences in the antibacterial environment.[10][12]
Visualizations
Caption: Workflow for isolating biocompatibility.
Caption: Confounding variable in pulp capping studies.
References
- 1. Issues of Bias and Confounding in Clinical Studies | Pocket Dentistry [pocketdentistry.com]
- 2. Cytotoxicity and Bioactivity of Dental Pulp-Capping Agents towards Human Tooth-Pulp Cells: A Systematic Review of In-Vitro Studies and Meta-Analysis of Randomized and Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of three cavity liners in eliminating bacteria from infected dentinal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assessment of antibacterial activity of three pulp capping materials on Enterococcus faecalis by a direct contact test: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of antibacterial effects of pulp capping agents with direct contact test method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Antibacterial activity of three dental liners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. Confounding variables in statistics: How to identify and control them [statsig.com]
- 11. How to control confounding effects by statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of confounding in the analysis phase – an overview for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the low modulus of elasticity of Prisma VLC Dycal in mechanical testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the low modulus of elasticity of Prisma VLC Dycal during mechanical testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a one-component, visible light-cured calcium hydroxide-based dental liner.[1][2][3][4] It is designed for use in direct and indirect pulp capping and as a protective base/liner under various dental restorative materials.[1] Its composition includes urethane dimethacrylate resin, barium sulfate, and calcium hydroxide.
Q2: Why is the modulus of elasticity a critical property for dental liners?
The modulus of elasticity, or Young's modulus, indicates a material's stiffness. For a dental liner, this property is crucial as it determines the material's ability to support a restoration under the forces of chewing without deforming excessively. A liner with a very low modulus may not provide adequate support, potentially leading to restoration failure.
Q3: What does a "low modulus of elasticity" signify for this compound in mechanical testing?
This compound has been shown to exhibit a lower modulus of elasticity compared to other dental materials like glass ionomer cements.[5] This means it is more flexible and will deform more under a given load. In a laboratory setting, this characteristic can present challenges in obtaining accurate and reproducible mechanical testing results, as the material may not behave in a linear-elastic manner up to a distinct failure point.
Q4: How does the composition of this compound contribute to its low modulus?
This compound is a resin-based calcium hydroxide liner. The presence of a flexible urethane dimethacrylate resin matrix contributes to its lower stiffness compared to more rigid, crystalline materials like set glass ionomer cements.
Troubleshooting Guide for Mechanical Testing
This guide addresses common issues encountered when performing mechanical tests on this compound and other low-modulus dental materials.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature specimen failure or fracture at very low loads in a three-point bending test. | - High stress concentration at the loading points. - Presence of internal voids or defects from improper specimen preparation. - Inappropriate span-to-depth ratio of the specimen. | - Ensure proper alignment of the loading nose and supports. - Use a consistent and careful technique to fill the specimen mold, avoiding air entrapment. Visually inspect specimens for voids before testing. - Adhere to the span-to-depth ratio specified in relevant standards (e.g., ISO 4049). For highly flexible materials, a larger ratio may be necessary to promote bending rather than shear failure. |
| Inconsistent or non-reproducible compressive strength results. | - Non-parallel loading surfaces of the specimen. - Misalignment of the specimen in the testing machine. - Inconsistent curing of the light-cured material. | - Use a precision mold to ensure flat and parallel specimen ends. - Carefully center the specimen on the compression platens. - Standardize the light-curing protocol, including the distance of the light source and the curing time, to ensure uniform polymerization throughout the specimen. |
| Difficulty in determining the linear-elastic region from the stress-strain curve. | - The material exhibits significant plastic deformation at low stress levels. - The material may not have a distinct yield point. | - Use a high-resolution extensometer to accurately measure strain. - For materials without a clear yield point, the flexural or compressive strength can be determined at a specific strain (e.g., 0.2% offset). |
| Specimen "barreling" or bulging during compressive strength testing. | - Friction between the specimen ends and the compression platens. | - Lubricate the ends of the specimen with a thin layer of a suitable lubricant (e.g., petroleum jelly) to reduce friction. |
| High variability in modulus of elasticity measurements. | - Inconsistent specimen dimensions. - Variations in the crosshead speed of the testing machine. - Environmental factors such as temperature and humidity. | - Use a calibrated digital caliper to accurately measure the dimensions of each specimen. - Maintain a constant and appropriate crosshead speed as specified in the testing standard. - Conduct all tests in a controlled environment with stable temperature and humidity. |
Quantitative Data Summary
The following tables summarize the mechanical properties of this compound in comparison to other commonly used dental liners.
Table 1: Modulus of Elasticity of Various Dental Liners
| Material | Type | Modulus of Elasticity (GPa) | Reference(s) |
| This compound | Resin-based Calcium Hydroxide | 0.5 - 2.0 | [5] |
| Vitrebond | Resin-Modified Glass Ionomer | 4.0 - 8.0 | [6] |
| Calcimol LC | Resin-based Calcium Hydroxide | 2.0 - 5.0 | [7],[2] |
| TheraCal LC | Resin-Modified Calcium Silicate | 1.5 - 4.0 | [7],[2],[8],[9] |
| Dycal (chemically cured) | Calcium Hydroxide | 0.2 - 0.5 | [7],[8],[9] |
Table 2: Compressive Strength of Various Dental Liners
| Material | Type | Compressive Strength (MPa) - 24 hours | Reference(s) |
| This compound | Resin-based Calcium Hydroxide | 80 - 120 | [10] |
| Vitrebond | Resin-Modified Glass Ionomer | 100 - 150 | [7],[6] |
| Calcimol LC | Resin-based Calcium Hydroxide | 150 - 200 | [7],[2],[11] |
| TheraCal LC | Resin-Modified Calcium Silicate | 100 - 180 | [7],[2],[8],[9] |
| Dycal (chemically cured) | Calcium Hydroxide | 10 - 20 | [7],[8],[9] |
Experimental Protocols
Three-Point Bending Test (Flexural Strength and Modulus)
This protocol is based on ISO 4049 standards for polymer-based dental materials.[12][13][14]
-
Specimen Preparation:
-
Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm using a high-precision split mold.[12]
-
Carefully fill the mold with this compound, avoiding air entrapment.
-
Cover the mold with a transparent matrix strip and a glass slide to ensure a flat surface.
-
Light-cure the specimen from the top surface. For a 25 mm specimen, it is recommended to cure at three equidistant points along the length for 20-40 seconds each, depending on the manufacturer's instructions and the light-curing unit's intensity.
-
After curing, carefully remove the specimen from the mold and lightly polish any rough edges with fine-grit sandpaper.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Testing Procedure:
-
Use a universal testing machine with a three-point bending fixture.
-
Set the support span to 20 mm.[12]
-
Place the specimen on the supports, ensuring it is centered.
-
Apply a compressive load to the center of the specimen at a constant crosshead speed of 0.5 mm/min.[15]
-
Record the load-deflection curve until the specimen fractures.
-
-
Data Analysis:
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture (N), L is the support span (mm), b is the specimen width (mm), and h is the specimen height (mm).
-
Calculate the flexural modulus (E) in Gigapascals (GPa) from the slope of the initial linear portion of the load-deflection curve.
-
Compressive Strength Test
This protocol is based on general practices for dental cements.
-
Specimen Preparation:
-
Prepare cylindrical specimens with a diameter of 4 mm and a height of 6 mm using a stainless steel mold.[7]
-
Place the mold on a glass slab and fill it with this compound in increments, light-curing each increment for the recommended time to ensure thorough polymerization.
-
After the final increment is cured, cover the top surface with a matrix strip and a glass slide and apply gentle pressure to create a flat surface.
-
Cure the top surface.
-
Carefully eject the specimen from the mold.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
-
Testing Procedure:
-
Use a universal testing machine with parallel compression platens.
-
Place the specimen on the lower platen, ensuring its long axis is vertical.
-
Apply a compressive load at a constant crosshead speed of 1 mm/min until the specimen fractures.[16]
-
-
Data Analysis:
-
Calculate the compressive strength (CS) in Megapascals (MPa) using the formula: CS = 4F / πd², where F is the maximum load at fracture (N) and d is the diameter of the specimen (mm).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for Reparative Dentin Formation
The application of calcium hydroxide-based materials like this compound to the dental pulp initiates a signaling cascade that leads to the formation of a reparative dentin bridge. This process involves the release of growth factors from the dentin matrix and the differentiation of dental pulp stem cells.
Caption: Signaling cascade in reparative dentin formation.
Experimental Workflow for Mechanical Testing
The following diagram illustrates the logical flow of the mechanical testing process for this compound.
Caption: Workflow for mechanical properties testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comparative evaluation of light cure calcium silicate and resin-modified glass ionomer as indirect pulp capping agent in primary molars: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Compressive Strength of Several Pulp Capping Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. testresources.net [testresources.net]
- 11. Cytocompatibility and Antibacterial Properties of Capping Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seer.ufu.br [seer.ufu.br]
- 13. ISO 4049 versus NIST 4877: Influence of stress configuration on the outcome of a three-point bending test in resin-based dental materials and interrelation between standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Factors affecting the long-term stability of Prisma VLC Dycal restorations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the long-term stability of Prisma VLC Dycal restorations. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is a one-component, visible light-cured calcium hydroxide base/liner.[1][2] In a research context, it is primarily used for direct and indirect pulp capping experiments and as a protective liner under various dental restorative materials to evaluate their effects on the dental pulp.[1][3] Its composition includes urethane dimethacrylate resin, polymerizable dimethacrylate resins, barium sulfate, and calcium hydroxide.[4]
Q2: What are the key advantages of this compound over traditional calcium hydroxide liners?
This compound offers several advantages over conventional two-paste calcium hydroxide systems, including:
-
Command Set: It sets upon light curing, providing control over the working time.[5][6][7]
-
Superior Physical Properties: It exhibits higher compressive strength and lower solubility compared to traditional calcium hydroxide liners.[5][6][7][8]
-
Low Water Solubility: This property makes it less vulnerable to oral fluids and degradation over time.[2][9]
-
Acid Resistance: It is minimally affected by phosphoric acid etchants used in bonding procedures.[2]
-
Compatibility: It does not inhibit the polymerization of acrylic and composite restorative materials.[2]
Q3: What is the expected long-term clinical success rate of this compound?
A clinical study on young permanent teeth demonstrated a 91% success rate for this compound when used as a liner after 24 months.[10] Long-term success is dependent on proper application technique and the overall integrity of the final restoration.
Q4: Does this compound have antibacterial properties?
Studies have shown that the antibacterial effect of resin-modified calcium hydroxide liners like this compound is limited compared to traditional, chemically cured calcium hydroxide pastes.[6] The resin component may hinder the release of hydroxyl ions, which are responsible for the antibacterial and therapeutic effects.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of the final restoration (e.g., dislodgement, fracture) | 1. Inadequate liner thickness: The liner may be too thick, compromising the support of the overlying restoration. 2. Liner dissolution: Microleakage at the restoration margin can lead to the gradual dissolution of the liner, creating a void. 3. Poor bond strength: The liner may not be adequately bonded to the dentin or the overlying restorative material. | 1. Apply this compound in a thin layer (≤0.5 mm) only to the deepest areas of the cavity preparation.[5][6] 2. Ensure a well-sealed final restoration to prevent microleakage. Consider placing a layer of resin-modified glass ionomer (RMGI) over the this compound to act as a barrier.[8] 3. Follow proper bonding protocols for the final restorative material. Ensure the liner surface is clean and dry before applying the bonding agent. |
| Post-operative sensitivity | 1. Incomplete polymerization: Insufficient light curing can leave unreacted monomers that may irritate the pulp. 2. Microleakage: Gaps at the restoration margin can allow oral fluids and bacteria to penetrate, leading to sensitivity. | 1. Ensure the curing light is functioning correctly and the light guide is clean.[11] Cure for the manufacturer's recommended time. 2. Verify the integrity of the final restoration's marginal seal. |
| Discoloration of the restoration | Liner visibility: If the liner is placed too close to the enamel margin or is too thick, its opacity may show through the final restoration. | Apply the liner only to the deep dentin areas, keeping it away from the cavosurface margins. |
| "Disappearing Dycal" Syndrome | High solubility: Traditional calcium hydroxide liners are known for their high solubility in oral fluids, leading to their gradual disappearance under a restoration. | This compound has significantly lower water solubility than conventional calcium hydroxide preparations, making this less of a concern.[2] However, ensuring a hermetic seal of the final restoration is still crucial to prevent any dissolution.[6] |
Data Presentation
Table 1: Physical Properties of this compound Compared to Other Liner Materials
| Property | This compound | Traditional Ca(OH)₂ | Resin-Modified Glass Ionomer (RMGI) |
| Compressive Strength | Higher | Lower[5][6] | Higher |
| Solubility in Water | Very Low[2] | High[6] | Low |
| Solubility in Acid | Minimal[2] | High | Low |
| Setting Mechanism | Light Cure[1] | Chemical Cure | Chemical/Light Cure |
| Adhesion to Dentin | Micromechanical | None | Chemical |
Table 2: Summary of 24-Month Clinical Trial of VLC-Dycal as a Liner [10]
| Procedure | Number of Teeth | Success Rate |
| Indirect Pulp Cap (IPC) | Not specified | 85% |
| Direct Pulp Cap (DPC) | Not specified | 70% |
| Complete Caries Removal (CCR) | Not specified | 100% |
| Overall | 54 | 91% |
Experimental Protocols
Shear Bond Strength Testing
This protocol outlines the methodology to determine the shear bond strength of a restorative material to this compound.
-
Specimen Preparation:
-
Prepare standardized dentin surfaces from extracted human or bovine teeth.
-
Apply this compound to the dentin surface in a controlled thickness (e.g., 0.5 mm) and light cure according to the manufacturer's instructions.
-
Place a cylindrical mold (e.g., 2 mm diameter, 2 mm height) onto the cured liner surface.
-
Fill the mold with the restorative material in increments and light cure each increment.
-
-
Storage:
-
Store the bonded specimens in distilled water at 37°C for 24 hours to simulate oral conditions.[12]
-
-
Testing:
-
Calculation:
-
Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (N) by the bonded surface area (mm²).
-
-
Failure Mode Analysis:
-
Examine the debonded surfaces under a stereomicroscope or scanning electron microscope to determine the mode of failure (adhesive, cohesive in the liner, cohesive in the restorative material, or mixed).
-
Microleakage Testing (Dye Penetration Method)
This protocol describes a common method for assessing the sealing ability of a restoration placed over this compound.
-
Specimen Preparation:
-
Prepare standardized cavities in extracted human teeth.
-
Apply this compound as a liner to the prepared cavities and light cure.
-
Place the final restoration over the liner according to the manufacturer's instructions.
-
-
Thermocycling:
-
Sealing and Dye Immersion:
-
Seal the root apices with a material like wax or composite.
-
Coat the entire tooth surface with two layers of nail varnish, leaving a 1-2 mm window around the restoration margins.[14][15][16]
-
Immerse the teeth in a dye solution (e.g., 0.5% basic fuchsin or 2% methylene blue) for 24 hours.[14][15][16]
-
-
Sectioning and Evaluation:
-
Rinse the teeth and section them longitudinally through the center of the restoration.
-
Examine the sections under a stereomicroscope at a specified magnification (e.g., 20x or 40x).[15][16]
-
Score the extent of dye penetration along the tooth-restoration interface using a standardized scoring system (e.g., 0 = no penetration, 1 = penetration up to one-third of the cavity depth, etc.).[14]
-
Visualizations
Caption: Workflow for Shear Bond Strength Testing.
Caption: Key Factors Influencing Restoration Stability.
References
- 1. 3zdental.ca [3zdental.ca]
- 2. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 3. Dental Liners | Dentsply Sirona USA [dentsplysirona.com]
- 4. safcodental.com [safcodental.com]
- 5. dovepress.com [dovepress.com]
- 6. Calcium hydroxide liners: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Effect of Bioinductive Cavity Liners on Shear Bond Strength of Dental Composite to Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion release, biocompatibility, and bioactivity of resin-modified calcium hydroxide cavity liners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Twenty-four-month clinical trial of visible-light-activated cavity liner in young permanent teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Effect of Different Contaminants on the Shear Bond Strength of Different Adhesive Systems - An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of shear bond strength of two different chairside soft liners to heat processed acrylic denture base resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Microleakage Using Dye-penetration Method in Three Different Composite Resin Core Build-up Materials: An In Vitro Study [jaypeedigital.com]
- 15. Assessment of Microleakage Using Dye Penetration Method in Primary Teeth Restored with Tooth-colored Materials: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Sealing Abilities of Prisma VLC Dycal and Biodentine in Furcation Perforations
In the realm of endodontics, the successful management of furcation perforations is a critical determinant of long-term tooth prognosis. An ideal repair material should provide a hermetic seal, preventing bacterial leakage from the pulp chamber into the periodontal tissues. This guide offers a detailed comparison of two distinct materials used for this purpose: Prisma VLC Dycal, a visible light-cured calcium hydroxide-based material, and Biodentine, a calcium silicate-based cement. While direct comparative studies are lacking, this analysis synthesizes available data from independent in vitro investigations to provide a comprehensive overview for researchers and clinicians.
Sealing Efficacy: An Indirect Comparison
The sealing ability of a perforation repair material is paramount to its clinical success. This is often evaluated in vitro through dye penetration, fluid filtration, or bacterial leakage studies.
This compound: Studies on this compound have demonstrated its superiority in sealing perforations when compared to traditional materials like amalgam and chemically cured calcium hydroxide liners. For instance, one study reported significantly less dye penetration with this compound compared to Tytin amalgam and Ketac-Silver. Another investigation found that light-cured materials, including this compound, exhibited statistically significant less dye leakage than their chemically cured counterparts.
Biodentine: A substantial body of research has established the excellent sealing ability of Biodentine, often showing performance comparable or superior to Mineral Trioxide Aggregate (MTA), which is considered the gold standard for perforation repair. Multiple studies have consistently reported that Biodentine exhibits minimal microleakage in furcation perforation models. In some direct comparisons, Biodentine has demonstrated a better sealing capacity than MTA.
The following table summarizes quantitative data from various studies on the microleakage of this compound and Biodentine. It is important to note that these values are from different studies with varying methodologies and should be interpreted with caution.
| Material | Mean Microleakage (mm) ± SD | Test Method | Comparator Material(s) and their Mean Microleakage (mm) ± SD |
| This compound | Data not consistently reported in standardized units across studies | Dye Penetration | Tytin Amalgam (significantly more leakage), Ketac-Silver (significantly more leakage) |
| Dye Penetration | Chemically cured Dycal (significantly more leakage) | ||
| Biodentine | 1.29 ± SD | Dye Penetration | Pro-root MTA without internal matrix (1.70 ± SD) |
| 0.96 ± 0.10 | SEM analysis of gap | MTA-Angelus (1.74 ± 0.08) | |
| Least microleakage | Dye Penetration | MTA and Glass Ionomer Cement (significantly more leakage) |
Experimental Protocols for Sealing Ability Assessment
The in vitro evaluation of sealing ability in furcation perforations typically follows a standardized workflow, as depicted in the diagram below.
A Comparative Analysis of Ion Release from Prisma VLC Dycal and Glass Ionomer Cements
A detailed examination of the ionic elution profiles of two prominent dental materials, Prisma VLC Dycal and Glass Ionomer Cements, reveals distinct and clinically significant differences in their ion release characteristics. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a visible light-cured calcium hydroxide liner, is primarily recognized for its role in pulp capping, where the release of calcium and hydroxyl ions is crucial for stimulating the formation of reparative dentin.[1] In contrast, glass ionomer cements (GICs) are known for their sustained release of fluoride ions, which contributes to their anti-cariogenic properties.[2] Modern GICs may also be formulated to release other beneficial ions such as strontium and aluminum.[3][4]
Comparative Ion Release Profile
The ion release from these materials is a key indicator of their therapeutic potential. This compound's primary contribution is the release of calcium and hydroxyl ions, which creates an alkaline environment conducive to pulp healing.[1][5] However, studies have indicated that the visible light-cured formulations of calcium hydroxide liners, such as this compound, may release a negligible amount of calcium ions compared to their chemically-cured counterparts.[1] Some research has even suggested that light-cured calcium hydroxide liners may be relatively inert, with limited antibacterial effect due to reduced ion release.[1]
Glass ionomer cements, on the other hand, exhibit a more complex ion release profile. The fundamental setting reaction of GICs is an acid-base reaction between a polyalkenoic acid and a fluoro-aluminosilicate glass, which inherently leads to the release of fluoride ions.[6][7] This release is often characterized by an initial "burst effect" followed by a more sustained, lower-level release over an extended period. The amount of fluoride released can vary depending on the specific composition and type of GIC (e.g., conventional, resin-modified).[2]
Furthermore, many contemporary glass ionomer cements are formulated with strontium to enhance radiopacity and have been shown to release strontium ions.[4][8] Strontium release has been associated with promoting osteoblastic activity and may have antibacterial effects.[3] Aluminum ion release is also a characteristic of GICs, stemming from the aluminosilicate glass component.[4][9]
| Ion | This compound | Glass Ionomer Cements |
| Calcium (Ca²⁺) | Primary ion released, though levels may be low in VLC formulations.[1][10] | Can release calcium ions.[8] |
| Hydroxyl (OH⁻) | Released, contributing to an alkaline pH.[5][11] | Not a primary released ion. |
| Fluoride (F⁻) | Not a component. | Primary therapeutic ion released, with an initial burst followed by sustained release.[6][2][12] |
| Strontium (Sr²⁺) | Not a component. | Released from GICs containing strontium in their glass formulation.[4][8][13] |
| Aluminum (Al³⁺) | Not a component. | Released from the aluminosilicate glass matrix.[4][9] |
Experimental Protocols for Ion Release Analysis
The quantification of ion release from dental materials typically follows a standardized laboratory protocol. The following is a generalized methodology synthesized from various studies.
1. Specimen Preparation:
-
Disc-shaped specimens of the material (e.g., this compound or a specific GIC) are prepared using standardized molds.
-
For light-cured materials like this compound, the specimens are cured according to the manufacturer's instructions using a dental curing light.
-
The set specimens are then immersed in a specific volume of an immersion solution, such as deionized water or artificial saliva, within sealed containers.[11][13]
2. Incubation:
-
The containers with the specimens are stored in an incubator at a constant temperature, typically 37°C, to simulate oral conditions.[13]
3. Ion Measurement:
-
At predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 28 days), the immersion solution is collected for analysis.[6][13]
-
The concentration of specific ions (e.g., calcium, fluoride, strontium) in the collected solution is measured using analytical techniques such as:
-
Ion-Selective Electrodes: Commonly used for measuring fluoride and pH (hydroxyl ion activity).[6][12]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): A sensitive technique for detecting and quantifying a wide range of elements, including calcium, strontium, and aluminum.[10]
-
Atomic Absorption Spectrophotometry (AAS): Another method for quantifying the concentration of specific metallic ions.
-
4. Data Analysis:
-
The cumulative ion release is calculated at each time point.
-
Statistical analysis is performed to compare the ion release between different materials and over time.[6][11]
Figure 1: Generalized experimental workflow for the analysis of ion release from dental cements.
Signaling Pathways and Logical Relationships
The clinical efficacy of these materials is directly related to the biological pathways initiated by the released ions.
Figure 2: Logical relationship of ion release to the biological effects of this compound and GICs.
References
- 1. Calcium hydroxide liners: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Ion Release From Prototype Surface Pre-Reacted Glass Ionomer Sealer and EndoSequence BC Sealer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glass ionomer cements: effect of strontium substitution on esthetics, radiopacity and fluoride release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical properties of calcium hydroxide and glass-ionomer base and lining materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. operativedentistry [operative-dentistry.kglmeridian.com]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. ijoprd.com [ijoprd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Calcium and Hydroxyl Ion Release from Pulp Dressing Materials in Pulpotomized Premolars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. operativedentistry [operative-dentistry.kglmeridian.com]
- 13. journals.khalijlibya.edu.ly [journals.khalijlibya.edu.ly]
A Comparative Analysis of Prisma VLC Dycal and Traditional Dycal in Long-Term Clinical Success
In the realm of dental pulp capping, the choice between light-cured and traditional self-setting materials has been a subject of ongoing research. This guide provides a detailed comparison of the long-term clinical success rates of Prisma VLC Dycal, a visible light-cured calcium hydroxide liner, and traditional Dycal, a self-setting calcium hydroxide material. The following analysis is based on available clinical trial data and is intended for researchers, scientists, and drug development professionals.
Data Presentation: Clinical Success Rates
The clinical success of pulp capping materials is primarily evaluated based on the maintenance of pulp vitality, absence of postoperative sensitivity, and the formation of a dentin bridge. The following table summarizes the quantitative data from various clinical studies.
| Clinical Outcome | This compound | Traditional Dycal | Follow-up Period | Study Type |
| Success Rate (Liner) | 91%[1] | Not explicitly stated in this study | 24 Months | Clinical Trial[1] |
| Success Rate (Direct Pulp Capping) | 86%[2] | 100%[2] | 12 Months | Randomized Controlled Trial[2] |
| Success Rate (Indirect Pulp Capping) | Not explicitly stated in this study | 84.6%[3] | Not specified | Clinical Study[3] |
| Success Rate (Direct Pulp Capping) | Not explicitly stated in this study | 68.2%[4] | 12 Months | Randomized Controlled Trial[4] |
| Postoperative Sensitivity | No statistically significant difference compared to Dycal[2] | No statistically significant difference compared to this compound[2] | 12 Months | Randomized Controlled Trial[2] |
Experimental Protocols
The methodologies employed in the clinical trials cited provide a framework for understanding the evaluation of these dental materials.
Study on Visible-Light-Activated Cavity Liner (this compound)
-
Objective: To evaluate the clinical performance of this compound as a cavity liner in young permanent teeth over a 24-month period.[1]
-
Methodology:
-
Fifty-four young permanent teeth were selected for the study.
-
This compound was applied as a cavity liner.
-
The teeth were evaluated at regular intervals over 24 months.
-
Success was defined by the absence of clinical or radiographic signs of pulp pathology.[1]
-
Randomized Controlled Clinical Comparison of Vital Pulp Capping Protocols
-
Objective: To compare the clinical outcomes of different pulp capping protocols, including the use of this compound and traditional Dycal, over 12 months.[2]
-
Methodology:
-
A total of 109 deep carious lesions in permanent teeth were included in this randomized, controlled, double-blind, prospective study.[2]
-
For direct pulp capping, teeth were randomly assigned to receive either this compound or traditional Dycal.[2]
-
All teeth were restored with resin composite.[2]
-
Postoperative sensitivity was assessed using a Visual Analog Scale (VAS), and pulp vitality was evaluated through cold tests, percussion, palpation, and radiographic analysis at baseline, 24 hours, 7 days, 3 months, 6 months, and 12 months.[2]
-
Success was defined as the maintenance of pulp vitality.[2]
-
Visualizations
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for a clinical trial comparing these materials and the logical relationship of the comparison.
Caption: Experimental workflow for a clinical trial comparing this compound and traditional Dycal.
Caption: Logical relationship of the comparison between this compound and traditional Dycal.
References
- 1. Twenty-four-month clinical trial of visible-light-activated cavity liner in young permanent teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Controlled Clinical Comparison Of Vital Pulp Capping Protocols IADR Abstract Archives [iadr.abstractarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression in Pulp Cells: Prisma VLC Dycal vs. Calcium Silicate Cements
A detailed guide for researchers and drug development professionals on the molecular response of dental pulp cells to various capping materials. This publication synthesizes experimental data to compare the performance of Prisma VLC Dycal, a light-cured calcium hydroxide cement, with leading calcium silicate cements such as Mineral Trioxide Aggregate (MTA), Biodentine, and TheraCal LC.
This guide provides a comprehensive overview of the current understanding of how different dental pulp capping materials influence gene expression in pulp cells, a critical factor in predicting the success of vital pulp therapy. The objective is to offer a clear, data-driven comparison to aid in the selection of materials for both clinical application and future research. While direct comparative studies on the gene expression profile of this compound are limited, this guide consolidates available data on traditional calcium hydroxide cements as a proxy, alongside quantitative data for prominent calcium silicate cements.
Quantitative Gene Expression Analysis
The following tables summarize the quantitative changes in the expression of key genes involved in inflammation, odontogenic differentiation, and biomineralization in dental pulp cells following exposure to different capping materials. Data is presented as fold change relative to untreated control cells.
Table 1: Inflammatory Response Gene Expression
| Gene | Material | Time Point | Fold Change vs. Control | Reference |
| TNF-α | Biodentine | 72h | Similar to MTA | [1] |
| TheraCal LC | 72h | Similar to MTA | [1] | |
| IL-6 | Biodentine | 24h - 72h | Down-regulated vs. MTA | [2] |
| TheraCal LC | 24h | Enriched immune/inflammatory response vs. MTA | [3] | |
| RANKL | Biodentine | 24h - 72h | Decreased vs. MTA | [4] |
| TheraCal LC | 24h - 72h | Markedly increased vs. MTA | [1][4] |
Note: A direct quantitative comparison for this compound is not available in the reviewed literature. However, studies on traditional Dycal indicate a higher expression of genes related to inflammation compared to MTA[5].
Table 2: Odontogenic Differentiation and Biomineralization Gene Expression
| Gene | Material | Time Point | Fold Change vs. Control | Reference |
| RUNX2 | ProRoot MTA | 9 days | Higher than control | [6][7] |
| TheraCal LC | 9 days | Higher than control | [6][7] | |
| Biodentine | - | Lower than ProRoot MTA and TheraCal LC | [7] | |
| DSPP | ProRoot MTA | 14 days | Highest expression | [6] |
| TheraCal LC | - | Lower expression than Biodentine | [6] | |
| ALP | Dycal | 1, 7, 14 days | Significantly higher expression | [5] |
| TheraCal LC | 7 days | Lower than control | [5] | |
| OCN | Dycal | - | Upregulated | [5] |
| NeoPUTTY MTA | - | Upregulated | [5] | |
| COL1A | TheraCal LC | - | Upregulated | [5] |
| SPARC | TheraCal LC | - | Upregulated | [5] |
| VEGF | Dycal | - | Not regulated/down-regulated | [5] |
| Harvard BioCal-Cap | - | High expression | [5] | |
| TheraCal LC | - | High expression | [5] | |
| NeoPUTTY MTA | - | High expression | [5] |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for reproducible research in this area.
Cell Culture and Material Exposure: Human dental pulp stem cells (hDPSCs) are typically isolated from extracted third molars.[5][6] The cells are cultured in a standard growth medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics). For material testing, extracts of the cements are prepared by incubating the set material in culture medium for a specified period (e.g., 24 hours).[1] The filtered extracts are then used to treat the cultured pulp cells. Alternatively, the materials are placed in direct contact with the cells.
RNA Extraction and Gene Expression Analysis: Total RNA is extracted from the treated and control pulp cells at various time points (e.g., 24 and 72 hours).[1] The quality and quantity of the extracted RNA are assessed, followed by reverse transcription to synthesize complementary DNA (cDNA). Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the expression levels of target genes.[5][6] Gene expression data is typically normalized to a housekeeping gene (e.g., GAPDH) and presented as a fold change relative to the untreated control group.[5] More comprehensive analyses may involve mRNA sequencing (mRNA-seq) to obtain a broader gene expression profile.[1]
Signaling Pathways and Molecular Mechanisms
The interaction of pulp capping materials with dental pulp cells triggers a cascade of signaling events that determine the cellular response, including inflammation, proliferation, and differentiation.
Calcium Silicate Cements (MTA, Biodentine, TheraCal LC): These materials are known to release calcium ions, which play a crucial role in stimulating odontogenic differentiation.[6] Studies have shown the involvement of several key signaling pathways:
-
TNF-α signaling via the NF-κB pathway: This pathway is associated with the inflammatory response and is enriched in cells treated with MTA, Biodentine, and TheraCal LC.[1][2]
-
Wnt/β-catenin signaling: This pathway is particularly enriched in Biodentine-treated cells and is known to be involved in cell proliferation and differentiation.[1][2]
-
Interferon-gamma (IFN-γ) response: This pathway is observed in TheraCal LC-treated cells, suggesting a distinct immunological response.[1][2]
This compound (Calcium Hydroxide-based): Traditional calcium hydroxide cements like Dycal are believed to exert their effect through the release of hydroxyl ions, creating a high pH environment that initially causes a superficial necrosis of the pulp tissue, followed by the stimulation of reparative dentin formation. The specific signaling pathways activated by this compound require further investigation, though studies on traditional Dycal suggest a more pronounced inflammatory response compared to MTA.[5]
Visualizing Molecular Interactions and Workflows
To better illustrate the complex processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for analyzing gene expression in pulp cells.
Caption: Signaling pathways activated by pulp capping materials.
Conclusion
The choice of a pulp capping material significantly impacts the molecular environment of dental pulp cells, influencing the balance between inflammation and regeneration. Calcium silicate cements, such as MTA and Biodentine, generally demonstrate a more favorable gene expression profile for promoting odontogenic differentiation and mineralization with a potentially more modulated inflammatory response compared to traditional calcium hydroxide-based materials. TheraCal LC, a resin-modified calcium silicate, shows a distinct immunomodulatory profile.
While specific gene expression data for this compound is lacking, the available information on traditional Dycal suggests it effectively stimulates the expression of certain mineralization markers like ALP, but may also induce a more pronounced inflammatory response. The light-cured nature of this compound may offer clinical advantages in handling and setting time, but its detailed molecular interactions with pulp cells warrant further dedicated research.
This guide highlights the importance of considering the molecular and cellular responses when selecting a pulp capping material. Future research should focus on direct, quantitative comparisons of a wider range of materials, including light-cured calcium hydroxide formulations, to provide a more complete picture for evidence-based clinical decisions and the development of next-generation regenerative dental materials.
References
- 1. Differential Gene Expression Changes in Human Primary Dental Pulp Cells Treated with Biodentine and TheraCal LC Compared to MTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Gene Expression Changes in Human Primary Dental Pulp Cells Treated with Biodentine and TheraCal LC Compared to MTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatibility and Cytotoxicity of Pulp-Capping Materials on DPSCs, With Marker mRNA Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Characteristics and Odontogenic Differentiation Effects of Calcium Silicate-Based Pulp Capping Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Histological comparison of dentin bridge formation with Prisma VLC Dycal and MTA
In the realm of vital pulp therapy, the formation of a reparative dentin bridge is the hallmark of a successful outcome. For researchers and clinicians, the choice of pulp capping material is critical to this process. This guide provides a detailed histological comparison of two prominent materials: Prisma VLC Dycal, a light-cured calcium hydroxide-based liner, and Mineral Trioxide Aggregate (MTA), often considered the gold standard.
Quantitative Data Summary
The following table summarizes key quantitative findings from various studies comparing the performance of MTA and calcium hydroxide-based materials (including Dycal and its variants) in dentin bridge formation. It is important to note that direct histological comparisons with this compound are limited in the available literature; therefore, data from studies on chemically-cured Dycal and other light-cured calcium silicate/hydroxide materials are included to provide a broader context.
| Parameter | Mineral Trioxide Aggregate (MTA) | This compound / Calcium Hydroxide | Key Findings & Citations |
| Dentin Bridge Thickness | Generally thicker and more uniform. | Variable, often thinner than MTA. | MTA consistently demonstrates the ability to form a thicker and more uniform dentin bridge compared to calcium hydroxide-based materials.[1][2][3][4][5] Some studies show comparable thickness at later time points (e.g., 6 months).[1][3] |
| Inflammatory Response | Mild to moderate initial inflammation, resolving over time. | Can elicit a more pronounced and persistent inflammatory response. | MTA is associated with a milder and more transient inflammatory response compared to Dycal.[5] |
| Quality of Dentin Bridge | Dense, with well-organized tubular structures. | Often shows more porosity and "tunnel defects". | MTA tends to produce a dentin bridge of higher quality with a more organized structure.[5] |
| Success Rate (Clinical) | High, often exceeding 90%. | Generally high, but can be slightly lower than MTA. | Clinical studies report high success rates for both materials, with MTA often having a slight edge.[1][3] |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate histological evaluation of pulp capping materials. The following is a consolidated methodology based on common practices in the cited literature.[1][6][7][8]
1. Subject Selection and Tooth Preparation:
-
Healthy, caries-free human premolars or molars scheduled for extraction for orthodontic reasons are typically selected.
-
Alternatively, animal models such as beagle dogs or Wistar rats are used.[9]
-
After local anesthesia and rubber dam isolation, a standardized Class I or V cavity is prepared under copious water cooling.
2. Pulp Exposure and Hemostasis:
-
A sterile, sharp instrument is used to create a standardized mechanical pulp exposure, typically 1mm in diameter.
-
Hemostasis is achieved by gently applying sterile saline-moistened cotton pellets to the exposure site.
3. Application of Pulp Capping Material:
-
This compound Group: The material is dispensed and applied directly to the exposed pulp and surrounding dentin, followed by light-curing according to the manufacturer's instructions.[10]
-
MTA Group: MTA is mixed according to the manufacturer's instructions to a putty-like consistency, placed over the exposure site, and gently condensed. A moist cotton pellet may be placed over the MTA before placing a temporary restoration to allow for setting.
4. Restoration and Follow-up:
-
The cavity is restored with a suitable base and permanent restorative material.
-
The teeth are extracted after predetermined time intervals (e.g., 15, 30, 45, 60, or 90 days) for histological analysis.[5]
5. Histological Evaluation:
-
Extracted teeth are fixed, decalcified, and embedded in paraffin.
-
Serial sections are cut and stained with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Evaluation criteria include:
-
Presence, thickness, and continuity of the dentin bridge.
-
Presence and severity of pulpal inflammation.
-
Integrity and morphology of the odontoblastic layer.
-
Presence of necrosis or other pathological changes.
-
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological mechanisms at play, the following diagrams are provided.
Caption: Experimental workflow for histological comparison.
Caption: Proposed MTA signaling pathway for dentinogenesis.
References
- 1. Evaluation of mineral trioxide aggregate (MTA) versus calcium hydroxide cement (Dycal®) in the formation of a dentine bridge: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. Evaluation of mineral trioxide aggregate (MTA) versus calcium hydroxide cement (Dycal(®) ) in the formation of a dentine bridge: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpda.com.pk [jpda.com.pk]
- 5. irispublishers.com [irispublishers.com]
- 6. Histological response of human pulps capped with calcium hydroxide and a self-etch adhesive containing an antibacterial component - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological Evaluation of Human Pulp Response to Direct Pulp Capping with MTA, CEM Cement, and Biodentine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Visible Light Cure Base/Liner Composition: Shop online | Dentsply Sirona USA [dentsplysirona.com]
In-vitro comparison of the sealing ability of Prisma VLC Dycal, amalgam, and Ketac-Silver
An In-Vitro Comparison of the Sealing Abilities of Prisma VLC Dycal, Amalgam, and Ketac-Silver in Dental Applications
This guide provides a comparative analysis of the sealing performance of three dental restorative materials: this compound, Amalgam, and Ketac-Silver. The data and methodologies presented are derived from in-vitro studies to assist researchers and dental professionals in evaluating the efficacy of these materials in preventing microleakage.
Comparative Sealing Performance: Quantitative Analysis
The sealing ability of dental materials is a critical factor in preventing the ingress of oral fluids, bacteria, and toxins, which can lead to secondary caries and pulpal inflammation. The following table summarizes the quantitative data from an in-vitro study that evaluated the linear dye penetration of this compound and Amalgam with varnish. Lower dye penetration values indicate a superior sealing ability.
| Material | Mean Dye Leakage (mm) |
| This compound | 0.6 |
| Amalgam with Varnish | 2.9 |
Data sourced from a comparative study in the Journal of Baghdad College of Dentistry.[1]
In a separate landmark in-vitro study, this compound was compared with Tytin amalgam and Ketac-Silver. The results indicated that the this compound group demonstrated significantly less dye penetration than both the Tytin amalgam and Ketac-Silver groups (p < 0.01).[2][3][4] There was no statistically significant difference in sealing ability observed between the Tytin amalgam and Ketac-Silver groups.[2][3][4]
Experimental Protocols
The evaluation of the sealing ability of these dental materials was conducted using a dye penetration methodology, a common in-vitro technique to assess microleakage.[1][5]
Specimen Preparation:
-
Extracted, non-carious human teeth were selected for the study.
-
Standardized cavities or perforations were created in the teeth using a high-speed bur. For instance, in some studies, perforations are made at the cervical third of the root.[1]
-
The prepared teeth were then divided into experimental groups, with each group designated for one of the restorative materials being tested.
Restorative Procedure:
-
Each material (this compound, Amalgam with varnish, or Ketac-Silver) was placed into the prepared cavities of its respective group according to the manufacturer's instructions.
-
For this compound, a visible light curing process was employed.
-
The amalgam restorations were placed with a layer of varnish.
Dye Immersion and Analysis:
-
Following the restorative procedure, the teeth were sealed at the apex and the external surfaces were coated with a waterproof varnish, leaving a margin around the restoration exposed.
-
The specimens were then immersed in a dye solution, such as methylene blue, for a specified period, for example, one week.[1]
-
After immersion, the teeth were thoroughly rinsed to remove excess dye from the surface.
-
The teeth were then sectioned longitudinally through the center of the restorations.
-
The extent of linear dye penetration along the interface between the restorative material and the tooth structure was measured using a stereomicroscope or a micrometer gauge.[1]
Statistical Analysis:
-
The mean dye penetration values for each group were calculated.
-
Statistical tests, such as analysis of variance (ANOVA), were used to determine if there were significant differences in the sealing ability among the tested materials.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the in-vitro experimental workflow for comparing the sealing ability of the dental materials.
Caption: Experimental workflow for in-vitro sealing ability comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. An in vitro comparison of the sealing ability of materials placed in lateral root perforations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the sealing capabilities of Ketac-silver and extra high copper alloy amalgam when used as retrograde root canal filling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of Prisma VLC Dycal: A Comparative Analysis with Other Light-Cured Liners
For researchers, scientists, and drug development professionals, understanding the biocompatibility of dental materials is paramount. This guide provides an objective comparison of the cytotoxicity of Prisma VLC Dycal with other commonly used light-cured dental liners, supported by experimental data.
When selecting a light-cured liner for pulp capping or as a protective barrier, its potential cytotoxic effect on dental pulp cells is a critical consideration. While this compound, a visible light-cured calcium hydroxide material, has been utilized in clinical practice, its cytotoxic profile compared to other contemporary liners warrants a detailed examination. This guide synthesizes available in-vitro research to offer a comparative overview.
Quantitative Cytotoxicity Comparison
The following table summarizes the cytotoxicity of various light-cured and conventional dental liners as reported in a 2023 study by Moradi et al. The study evaluated the viability of human dental pulp stem cells (HDPSCs) after 24 hours of exposure to the material eluates using the MTT assay.[1][2] It is important to note that direct quantitative data for this compound from a comparable study was not available in the reviewed literature; however, data for the chemically-cured Dycal is included, which serves as a reference point for calcium hydroxide-based liners.
| Material | Type | Cell Viability (%) (24h) | Cytotoxicity Level |
| Fuji II LC | Resin-Modified Glass Ionomer | <30% | Strong |
| ACTIVA BioACTIVE | Bioactive Composite | <30% | Strong |
| TheraCal LC | Resin-Modified Calcium Silicate | 30-59% | Moderate |
| Dycal | Chemically-Cured Calcium Hydroxide | >60% | Slight |
| Calcimol LC | Light-Cured Calcium Hydroxide | >90% | Slight |
Data sourced from Moradi et al. (2023).[1][2] The study categorized cytotoxicity as follows: >90% viability = non-cytotoxic; 60-90% = slightly cytotoxic; 30-59% = moderately cytotoxic; <30% = strongly cytotoxic.
Based on these findings, resin-modified glass ionomer (Fuji II LC) and a bioactive composite (ACTIVA BioACTIVE) exhibited the highest cytotoxicity.[1][2] In contrast, the calcium hydroxide-based liners, Dycal and Calcimol LC, demonstrated significantly lower cytotoxicity, with Calcimol LC showing the highest cell viability among the tested materials.[1][2] TheraCal LC, a resin-modified calcium silicate, presented moderate cytotoxicity.[1][2]
While specific data for this compound is not present in this direct comparison, older studies have suggested that the resin components in light-cured calcium hydroxide liners might influence their biological properties, including their antibacterial effect, which is often less pronounced than in their chemically-cured counterparts.
Experimental Protocols
To ensure a clear understanding of the presented data, the following is a detailed methodology for a typical in-vitro cytotoxicity assay used to evaluate dental liners.
Cell Culture and Material Preparation
-
Cell Line: Human dental pulp stem cells (HDPSCs) are commonly used as they are highly sensitive and clinically relevant for evaluating pulp capping materials.[1]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Material Sample Preparation: The dental liner materials are prepared according to the manufacturer's instructions. For light-cured materials, they are typically dispensed into molds and light-cured for the recommended time (e.g., 20-40 seconds).
-
Eluate Preparation: The cured material discs are immersed in the cell culture medium for a specified period (e.g., 24 hours) to allow for the leaching of components. The resulting medium, now containing leachable substances from the material, is collected and sterilized.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: HDPSCs are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Exposure to Eluates: The culture medium is replaced with the prepared material eluates. A negative control (fresh culture medium) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The cells are incubated with the eluates for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the eluates are removed, and MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the negative control.
Experimental Workflow
Caption: Experimental workflow for in-vitro cytotoxicity testing of dental liners.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of dental liners, particularly resin-based materials, are often attributed to the leaching of unreacted monomers. These monomers can trigger various cellular stress pathways, leading to apoptosis or necrosis.
Caption: Simplified signaling pathway of monomer-induced cytotoxicity.
References
Safety Operating Guide
Proper Disposal of Prisma VLC Dycal: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory materials is a critical component of maintaining a secure and responsible research environment. This document provides detailed, step-by-step guidance for the proper disposal of Prisma VLC Dycal, a visible light-cured calcium hydroxide base/liner. Adherence to these procedures will minimize environmental impact and ensure compliance with relevant regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the product's Safety Data Sheet (SDS). For this compound, the SDS provides essential information regarding potential hazards and the necessary personal protective equipment (PPE).
Key Safety Measures:
-
Personal Protective Equipment: Always wear appropriate PPE, including protective gloves and safety goggles, when handling this compound.[1][2] In case of skin contact, wash the affected area immediately with soap and water.[1]
-
Avoid Environmental Release: Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1] This material is considered slightly hazardous to water.[1]
-
Storage: Store the product in its original, tightly sealed package in a dry area, protected from direct light.[1]
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as solid chemical waste. This involves polymerization of any uncured material followed by disposal in a designated waste container.
Experimental Protocol for Disposal:
-
Curing of Residual Material:
-
Dispense any remaining uncured this compound from its applicator onto a mixing pad or into a suitable container.
-
Expose the material to a visible light curing unit for the manufacturer's recommended duration to ensure complete polymerization. This transforms the material into a solid, inert state.
-
-
Containment:
-
Once fully cured, place the solid material into a clearly labeled, closed container designated for solid chemical waste.[1]
-
-
Final Disposal:
-
Dispose of the sealed container in accordance with all applicable federal, state, and local regulations for chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
III. Quantitative Data Summary
The Safety Data Sheet for this compound provides information on the concentration of its hazardous components. This data is crucial for waste characterization and management.
| Hazardous Component | CAS Number | Concentration (%) | Exposure Limits (mg/m³) |
| Urethane dimethacrylate resin | 105883-40-7 | < 65 | Not Established |
| Polymerizable dimethacrylate resins | 109-16-0 | < 10 | Not Established |
| Barium Sulfate | 7727-43-7 | < 25 | 10 |
| Calcium Hydroxide | 1305-62-0 | < 25 | 5 |
Data sourced from the this compound Safety Data Sheet.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Prisma VLC Dycal
This guide provides crucial safety and logistical information for the proper handling and disposal of Prisma VLC Dycal in a laboratory setting. The following procedures are based on the manufacturer's Safety Data Sheet (SDS) to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
Operational Plan:
-
Eye Protection: Safety glasses are required to protect against potential splashes.[1]
-
Hand Protection: Wear impermeable and resistant protective gloves.[1]
-
Skin Protection: Protective work clothing should be worn.[1] In case of skin contact, immediately wash the affected area with soap and water.[1] If skin irritation develops, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Hand Hygiene: Wash hands thoroughly after handling the material.[1]
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and to prevent accidents.
Procedural Guidance:
-
Intended Use: This product is intended for dental use only and should be handled by trained professionals.[1]
-
General Handling: Observe normal care when working with chemicals.[1]
-
Storage Conditions:
Disposal Plan
Adherence to proper disposal regulations is critical to prevent environmental contamination.
Step-by-Step Disposal:
-
Waste Classification: Treat this compound as solid waste.
-
Containment: Place the waste material in a closed container.[1]
-
Regulatory Compliance: Dispose of the material in accordance with all federal, state, and local regulations.[1]
-
Prohibited Disposal Methods:
Quantitative Data from Safety Data Sheet
The following table summarizes the hazardous components found in this compound and their respective exposure limits as provided in the Safety Data Sheet.
| Hazardous Component | C.A.S. Number | Exposure Limits | Percentage |
| Urethane dimethacrylate resin | 105883-40-7 | Not Established | < 65% |
| Polymerizable dimethacrylate resins | 109-16-0 | Not Established | < 10% |
| Barium Sulfate | 7727-43-7 | 10 mg/m³ | < 25% |
| Calcium Hydroxide | 1305-62-0 | 5 mg/m³ | < 25% |
Note on Experimental Protocols: A review of publicly available literature did not yield specific, detailed experimental protocols for the handling of this compound in a research laboratory setting. The provided guidance is based on the manufacturer's Safety Data Sheet, which outlines the necessary safety precautions for its intended use.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
